Product packaging for cytoplasmic linker protein 170(Cat. No.:CAS No. 148349-95-5)

cytoplasmic linker protein 170

Cat. No.: B1177870
CAS No.: 148349-95-5
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Description

Historical Context and Initial Identification

Cytoplasmic Linker Protein 170, a 170-kD protein, was first identified in HeLa cells. nih.gov It was initially recognized for its function as a linker between endocytic vesicles and cytoplasmic microtubules. nih.govmolbiolcell.orgrupress.org Originally named "restin," it was found to be highly expressed in the Reed-Sternberg cells characteristic of Hodgkin's disease. genecards.orgnih.gov Early research established that CLIP-170 is essential for the binding of endocytic vesicles to microtubules in laboratory settings. rupress.orgrupress.orgnih.gov This foundational work set the stage for understanding its broader implications in cellular architecture and transport.

Classification as a Microtubule Plus-End Tracking Protein (+TIP)

CLIP-170 is the founding member of the microtubule plus-end tracking proteins (+TIPs), a family of proteins that specifically localize to the growing plus-ends of microtubules. rupress.orgpnas.orgrupress.org This unique characteristic allows it to play a pivotal role in regulating microtubule dynamics. rupress.orgoup.com Unlike proteins that bind along the entire length of the microtubule lattice, CLIP-170 and other +TIPs are concentrated at the dynamic ends, influencing their growth, shortening, and interactions with other cellular structures. rupress.orgpnas.org The localization of CLIP-170 to the plus-ends is a dynamic process, involving rapid association with newly polymerized tubulin. nih.gov This tracking ability is not entirely independent; studies have shown that in mammals, CLIP-170 requires another +TIP, EB1, to effectively track microtubule ends. pnas.org

Overview of Canonical and Emerging Cellular Functions

The functions of CLIP-170 are extensive and critical for cellular homeostasis. Its canonical roles include the regulation of microtubule dynamics and linking organelles to microtubules. molbiolcell.orgplos.org By promoting microtubule rescue, where shortening microtubules are switched back to a growth phase, CLIP-170 helps maintain the integrity and organization of the microtubule network. rupress.org It also plays a crucial part in mitosis, where it transiently associates with kinetochores, the protein structures on chromosomes where spindle fibers attach. nih.govnih.gov This interaction is vital for proper chromosome alignment and segregation during cell division. nih.gov

Emerging research has unveiled a host of other functions. CLIP-170 is implicated in the crosstalk between the microtubule and actin cytoskeletons, influencing cell motility and polarity. oup.complos.org It interacts with various proteins, including the dynactin (B1176013) subunit p150Glued and LIS1, to regulate the dynein/dynactin motor complex, which is essential for intracellular transport. nih.govrupress.org Furthermore, CLIP-170 has been linked to the regulation of actin polymerization during processes like phagocytosis and has been identified as a negative regulator of TLR4 signaling in the immune system. molbiolcell.orgaai.org Recent findings also suggest its involvement in the formation of biomolecular condensates and its potential role in conferring resistance to certain cancer chemotherapeutics. plos.orgnih.govnih.gov

Detailed Research Findings

The multifaceted nature of CLIP-170 is underscored by a variety of research findings that highlight its interactions and functional consequences.

Key Protein Interactions of CLIP-170

Interacting ProteinFunction of Interaction
Tubulin Binds to newly polymerized tubulin at the growing plus-ends of microtubules. nih.gov
EB1 Required for the dynamic tracking of CLIP-170 to microtubule plus-ends. pnas.org
p150Glued (Dynactin subunit) CLIP-170 facilitates the targeting of the dynactin complex to microtubule plus-ends. nih.govrupress.org
LIS1 Interacts with CLIP-170 to regulate the dynein/dynactin motor complex. nih.gov
mDia1 Functions together to coordinate actin reorganization during phagocytosis. rupress.org
HDAC6 Interacts with CLIP-170 to regulate the motility of pancreatic cancer cells. oup.comnih.gov
IQGAP1 Forms a complex with CLIP-170, Rac1, and Cdc42, potentially linking microtubule ends to the actin cytoskeleton and influencing cell polarization. pnas.orgusbio.net
CLASPs Associates with CLIP-170 to regulate microtubule dynamics. rupress.org

Cellular Processes Regulated by CLIP-170

Cellular ProcessRole of CLIP-170
Microtubule Dynamics Promotes microtubule rescue, switching them from a shortening to a growing state. rupress.org
Mitosis Associates with kinetochores to ensure proper chromosome alignment and segregation. nih.govnih.govpurdue.edu
Intracellular Transport Links endocytic vesicles to microtubules and helps target the dynein/dynactin motor complex. nih.govrupress.org
Cell Motility Regulates microtubule and actin dynamics at the leading edge of migrating cells. oup.com
Phagocytosis Required for efficient phagocytosis by coordinating actin reorganization. rupress.orgoup.com
Spermatogenesis Essential for proper sperm head shaping and male fertility. nih.gov
Immune Response Acts as a negative regulator of TLR4 signaling by targeting the adaptor protein TIRAP. aai.org
Cancer Progression Influences the motility of cancer cells and may confer resistance to taxane-based chemotherapy. oup.comnih.govnih.gov

Properties

CAS No.

148349-95-5

Molecular Formula

C9H15NO4

Synonyms

cytoplasmic linker protein 170

Origin of Product

United States

Molecular Architecture and Functional Domains of Clip 170

Gene and Protein Structure

The gene encoding human CLIP-170, designated as CLIP1, is located on chromosome 12. genecards.org The gene spans approximately 100 kilobases and its genomic organization includes common and alternatively spliced exons, leading to different protein isoforms. researchgate.net These splice variants often result in alterations within the central coiled-coil region of the protein. researchgate.net

The CLIP-170 protein is an elongated homodimer with a tripartite structure. biologists.com It consists of an N-terminal head domain, a long central coiled-coil rod that facilitates homodimerization, and a C-terminal domain. biologists.commolbiolcell.orgnih.gov This modular design allows for a diverse range of interactions and functions within the cell.

N-terminal CAP-Gly Domains

The N-terminal region of CLIP-170 is distinguished by the presence of two tandem cytoskeleton-associated protein glycine-rich (CAP-Gly) domains. molbiolcell.orgpnas.org These domains are highly conserved and are essential for the protein's ability to bind to microtubules. biologists.compnas.org Flanking these CAP-Gly domains are serine-rich regions that are also implicated in microtubule binding and are subject to regulation by phosphorylation. nih.govmolbiolcell.orgnih.gov

The tandem CAP-Gly domains are fundamental for the localization of CLIP-170 to the plus ends of growing microtubules. biologists.com This binding is not static; rather, CLIP-170 dynamically tracks these growing ends. molbiolcell.org The CAP-Gly domains achieve this by recognizing specific features of the microtubule structure. Structural studies have revealed that these domains contain positively charged grooves that are crucial for tubulin binding. molbiolcell.orgpnas.org The interaction is primarily with the C-terminal acidic tails of α-tubulin, specifically recognizing an EEY/F motif. pnas.orgnih.govresearchgate.net This specificity is critical for its role as a "+TIP" (plus-end tracking protein).

Research indicates that CLIP-170 exhibits a stronger binding affinity for tubulin dimers than for polymerized microtubules. molbiolcell.orgresearchgate.net This suggests a "copolymerization" model where CLIP-170 pre-associates with tubulin dimers in the cytoplasm and is then incorporated into the growing microtubule end. pnas.orgmolbiolcell.org Furthermore, CLIP-170 can differentiate between the conformational states of tubulin. It binds more tightly to microtubules in a GTP-like state (mimicked by GMPCPP) compared to those in a GDP-like state. researchgate.netpnas.org This preference for the GTP-cap structure at the growing plus-end is a key aspect of its plus-end tracking behavior. pnas.org

C-terminal Zinc Knuckle Motifs

The C-terminal domain of CLIP-170 contains two conserved metal-binding motifs known as zinc knuckles. nih.govpnas.orgrupress.org These structures are critical for the protein's role in linking microtubules to other cellular components and for the regulation of its own activity.

The C-terminal zinc knuckles are directly involved in binding to various "cargo" molecules. For instance, they mediate the interaction with p150Glued, a subunit of the dynactin (B1176013) complex, and with LIS1, another dynein-associating protein. pnas.orgrupress.orgnih.gov This interaction is essential for recruiting the dynein motor complex to microtubule plus ends, a critical step in processes like vesicle transport and chromosome segregation. biologists.compnas.org

Intriguingly, the C-terminal domain also plays a role in the autoinhibition of CLIP-170. pnas.orgnih.govnih.gov The zinc knuckles can fold back and interact with the N-terminal CAP-Gly domains, effectively blocking their ability to bind to microtubules. pnas.orgpnas.orgresearchgate.net This intramolecular interaction suggests that the activity of CLIP-170 is tightly regulated, potentially through conformational changes that switch the protein between a "closed," inactive state and an "open," active state. molbiolcell.orgnih.govnih.gov This autoinhibition can be modulated by phosphorylation, adding another layer of control to CLIP-170's function. molbiolcell.org

Involvement in Protein-Protein Complex Formation

CLIP-170 functions as a scaffold, bringing together various proteins to regulate cytoskeletal dynamics and intracellular transport. Its distinct domains allow it to form numerous protein-protein complexes.

A primary interaction is with tubulin . The N-terminal CAP-Gly domains of CLIP-170 bind directly to both soluble tubulin dimers and the microtubule lattice, with a preference for newly polymerized tubulin. pnas.orgnih.gov This interaction is fundamental to its role as a +TIP. Furthermore, the N-terminal domain has been shown to bind directly to F-actin , an interaction that is mutually exclusive with microtubule binding, suggesting a role in coordinating the actin and microtubule cytoskeletons. nih.gov

CLIP-170's localization and function at the microtubule plus end are heavily dependent on its interaction with End-Binding Protein 1 (EB1) . rupress.org EB1 arrives at the growing microtubule end first and recruits CLIP-170. rupress.org This interaction occurs via the binding of the CLIP-170 CAP-Gly domains to the C-terminal acidic tail of EB1. nih.gov

A critical function of CLIP-170 is linking microtubule ends to the dynein-dynactin motor complex. The C-terminal domain of CLIP-170 interacts directly with p150Glued , a key subunit of the dynactin complex. molbiolcell.orgnih.gov This interaction is essential for targeting dynactin to the growing ends of microtubules, which in turn recruits the motor protein dynein for processes like retrograde transport. rupress.orgnih.gov CLIP-170 also binds to LIS1 , a dynein regulatory protein, further solidifying its role in the dynein pathway. nih.govnih.gov

CLIP-170 also forms complexes with proteins that link the microtubule cytoskeleton to the actin network and cell signaling pathways. It interacts with IQGAP1 , a Rac1/Cdc42-binding protein that also binds actin, providing a direct link between microtubule plus ends and the cortical actin meshwork to influence cell polarization. pnas.orgrupress.orgnih.gov Another key interaction is with the formin mDia1 . rupress.org CLIP-170 binds directly to the FH2 domain of mDia1, an interaction that is important for coordinating actin polymerization during processes like phagocytosis. rupress.org

Other documented interaction partners include CLASPs (CLIP-associated proteins), which are themselves +TIPs, and mTOR , indicating a potential role for CLIP-170 as a substrate in this signaling pathway. nih.govresearchgate.net

Table 2: Key Protein Interaction Partners of CLIP-170

Interacting Protein Binding Domain on CLIP-170 Functional Significance of the Complex
α-tubulin N-terminal CAP-Gly domains. pnas.orgnih.gov Direct binding to microtubule plus ends. pnas.org
p150Glued (Dynactin) C-terminal domain. molbiolcell.orgnih.gov Recruits the dynein-dynactin motor complex to microtubule ends. rupress.orgnih.gov
EB1 N-terminal CAP-Gly domains. nih.gov Essential for the recruitment and localization of CLIP-170 to growing microtubule ends. rupress.org
LIS1 Not specified Regulation of dynein function. nih.govnih.gov
IQGAP1 N-terminal domain. rupress.org Links microtubule plus ends to the cortical actin cytoskeleton. pnas.orgrupress.org
mDia1 C-terminal region. rupress.org Coordinates microtubule and actin dynamics during phagocytosis. rupress.org
F-actin N-terminal domain. nih.gov Direct, mutually exclusive binding with microtubules, suggesting a role in cytoskeleton cross-talk. nih.gov
CLASPs Not specified Interaction between +TIPs to regulate microtubule dynamics. nih.gov
mTOR Not specified Co-exists in a complex; CLIP-170 can be a substrate for mTOR. researchgate.net

Autoinhibitory Mechanisms and Conformational Regulation

The activity of CLIP-170 is tightly controlled through autoinhibition, which is governed by the protein's conformation. molbiolcell.orgnih.gov CLIP-170 can switch between a "folded," autoinhibited state and an "open," active state. researchgate.net This conformational change is mediated by an intramolecular interaction between the C-terminal and N-terminal domains of the protein. molbiolcell.orgnih.gov

In the autoinhibited state, the C-terminal domain, specifically its zinc knuckle motifs, folds back and binds to the basic groove of the N-terminal CAP-Gly domains. pnas.orgnih.gov This binding physically obstructs the CAP-Gly domains, preventing them from interacting with the acidic tails of tubulin. nih.gov This "closed" conformation results in a significantly reduced affinity for microtubules and also inhibits the C-terminus from binding to partners like p150Glued. molbiolcell.orgnih.govrcsb.org

This autoinhibitory mechanism is primarily regulated by phosphorylation . molbiolcell.orgnih.gov Research has shown that phosphorylation within the serine-rich regions of CLIP-170, particularly at residues S309 and S311, enhances the affinity between the N- and C-terminal domains, promoting the folded, autoinhibited state. molbiolcell.orgnih.gov A phosphomimetic mutant of CLIP-170, which mimics the constantly phosphorylated state, shows decreased association with microtubules and fails to interact with p150Glued. molbiolcell.orgnih.gov Conversely, a dephosphorylated state or a phosphorylation-deficient mutant displays an "open" conformation. molbiolcell.orgnih.govresearchgate.net In this active state, the N-terminus is free to bind microtubules, and the C-terminus is accessible to recruit other proteins like dynactin. nih.govresearchgate.net For instance, a phosphorylation-deficient mutant exhibits a much higher binding affinity for microtubules compared to the wild-type or phosphomimetic versions. nih.gov

In addition to this primary mechanism, phosphorylation at other sites can also modulate CLIP-170 function. Stress-induced phosphorylation by the kinase JNK at specific sites within the N-terminal domain (such as T25 and S147) has been shown to promote microtubule rescue, suggesting that different phosphorylation events can fine-tune distinct aspects of CLIP-170 activity. rupress.org

Compound and Protein Name Index

Name
CLIP-170 (Cytoplasmic Linker Protein 170)
Tubulin
p150Glued
EB1 (End-Binding Protein 1)
LIS1
IQGAP1
mDia1
CLASPs (CLIP-associated proteins)
mTOR
F-actin
Dynein
Rac1
Cdc42
JNK (c-Jun N-terminal kinase)

Mechanism of Microtubule Plus End Tracking by Clip 170

Dynamic Association with Growing Microtubule Ends

CLIP-170's association with microtubule ends is a highly dynamic process intimately linked to the state of microtubule assembly. rupress.org It selectively recognizes and binds to the growing plus ends, appearing as comet-like streaks that trail the advancing tip. pnas.org This localization is not static; CLIP-170 molecules rapidly turn over at the plus end, constantly exchanging between a soluble pool and the microtubule-bound state. rupress.orgrupress.org This dynamic behavior ensures that the protein is present where microtubule growth is actively occurring. rupress.org

In vitro reconstitution experiments have been instrumental in dissecting this process. Studies using purified proteins have shown that the N-terminal microtubule-binding domain of CLIP-170 is sufficient for plus-end localization in cells. rupress.org Furthermore, experiments using biotinylated tubulin as a tracer for new polymer have confirmed that CLIP-170 preferentially associates with newly assembled microtubule segments. rupress.org This dynamic tracking allows CLIP-170 to be in the right place at the right time to influence microtubule behavior and to link them to other cellular components like kinetochores during mitosis or endocytic vesicles. rupress.orgembopress.org

Models for Plus-End Tracking

One of the earliest and most prominent models suggests that CLIP-170 first associates with soluble tubulin dimers in the cytoplasm. rupress.orgnih.gov This CLIP-170-tubulin complex is then incorporated into the growing microtubule end during polymerization. nih.govthebiogrid.org Evidence for this model comes from biochemical assays showing that CLIP-170 can bind to unpolymerized tubulin. rupress.orgmolbiolcell.org Specifically, studies have found that CLIP-170 exhibits a significantly stronger affinity for tubulin dimers than for the microtubule polymer itself. nih.gov This preassociation would ensure that CLIP-170 is efficiently delivered to the site of microtubule assembly. rupress.orgnih.gov

Table 1: Affinity of CLIP-170 Fragments for Tubulin and Microtubules
CLIP-170 FragmentBinding PartnerAffinity (Kd)Reference
H1 (monomeric)Tubulin Dimer0.033 ± 0.004 μM nih.gov
H2 (dimeric)Tubulin Dimer0.037 ± 0.004 μM nih.gov
CLIP-170GDP-like Microtubules~0.2 - 1 μM pnas.org

Following copolymerization, CLIP-170 must be released from the older, more stable parts of the microtubule lattice to maintain its concentration at the dynamic plus end. nih.gov The "regulated release" model proposes that this dissociation is not a simple passive process but is actively controlled. researchgate.netresearchgate.net One hypothesis is that the changing structure of the microtubule itself triggers the release. Growing microtubule ends are thought to have a "GTP cap," a region where tubulin subunits are bound to guanosine (B1672433) triphosphate (GTP). pnas.org As the microtubule matures, this GTP is hydrolyzed to guanosine diphosphate (B83284) (GDP), leading to a conformational change in the tubulin lattice. pnas.orgresearchgate.net

Biochemical studies support this idea, showing that CLIP-170 can distinguish between GTP- and GDP-like microtubule states, binding more weakly to the GDP lattice. molbiolcell.orgresearchgate.net This difference in affinity would promote the dissociation of CLIP-170 from the older parts of the microtubule as the GTP cap moves forward with polymerization. researchgate.net Therefore, the combination of copolymerization and subsequent release from the maturing lattice results in the characteristic comet-like appearance of CLIP-170 at the plus end. nih.gov

An alternative, though not exclusive, model is the "surfing" or "end-loading" hypothesis. researchgate.net This model posits that CLIP-170 does not necessarily need to copolymerize with tubulin. Instead, it could directly recognize and bind to a unique structural or conformational feature present only at the very tip of a growing microtubule, such as the GTP cap. rupress.orgresearchgate.net Once bound, it would "surf" on this advancing end, eventually dissociating as the structure behind it matures into the GDP-tubulin lattice. researchgate.net While the copolymerization model has gained substantial support, it is possible that direct binding to the end structure also contributes to the initial recruitment and retention of CLIP-170 at the plus end.

Dependence on End-Binding Proteins (EBs)

More recent research has revealed that the mechanism of CLIP-170 plus-end tracking is more complex than initially thought and critically depends on another family of plus-end tracking proteins (+TIPs), the End-Binding (EB) proteins. rupress.orgnih.gov

In vitro reconstitution studies have definitively shown that CLIP-170, by itself, does not efficiently track growing microtubule ends. rupress.orgnih.govnih.gov Instead, its localization to the plus end is entirely dependent on the presence of EB1. pnas.orgrupress.org EB1 is considered a "master regulator" of the +TIP network, capable of autonomously recognizing and binding to the growing microtubule end. pnas.orgrupress.org

EB1 is both necessary and sufficient to recruit CLIP-170 to the plus ends. pnas.orgnih.gov The mechanism involves the creation of a composite binding site for CLIP-170, which consists of both EB1 accumulated at the tip and the tyrosinated C-terminal tail of α-tubulin. rupress.orgnih.govnih.gov The CAP-Gly domains of CLIP-170 directly interact with the C-terminal EEY motif present on both EB1 and α-tubulin. rupress.orgnih.govuniprot.org This multivalent interaction provides the avidity needed for the robust and dynamic localization of CLIP-170. nih.gov Single-molecule studies have shown that both EB1 and the CLIP-170-EB1 complex exchange rapidly at the microtubule plus-end, with dwell times of less than a second, which is inconsistent with a simple, tight copolymerization model alone and highlights the highly dynamic nature of this protein network. pnas.org Phosphorylation of EB1 has also been shown to enhance its interaction with CLIP-170, adding another layer of regulation to this process. oncotarget.com

Table 2: In Vitro Dwell Times of +TIPs on Microtubules
ProteinConditionAverage Dwell Time (s)Reference
Single EB1 molecules-< 1 pnas.org
Single CLIP-170(H2)-GFP moleculesIn the absence of EB1 (diffusing on lattice)2.69 ± 0.16 pnas.org
Single CLIP-170(H2)-GFP moleculesIn the presence of unlabeled EB1 (at plus-end)1.03 ± 0.03 pnas.org

Recognition of Composite EB1/Tyrosinated α-Tubulin Binding Sites

The precise tracking of growing microtubule plus-ends by Cytoplasmic Linker Protein 170 (CLIP-170) is not an autonomous capability but rather a sophisticated process orchestrated through the recognition of a composite binding platform. rupress.orginstitut-curie.org This platform is dynamically assembled at the microtubule tip and is composed of two key components: the end-binding protein 1 (EB1) and the tyrosinated form of α-tubulin. rupress.orginstitut-curie.org In vitro reconstitution experiments have demonstrated that while EB1 can independently recognize and accumulate at the growing ends of microtubules, CLIP-170 requires the presence of EB1 to achieve its characteristic plus-end tracking behavior. rupress.orginstitut-curie.orgpnas.org

The molecular basis for this dependency lies in the direct interaction between CLIP-170 and a binding site created by EB1 in conjunction with the microtubule lattice. rupress.org Specifically, CLIP-170 recognizes and rapidly turns over on these composite sites formed by the accumulation of EB1 at the plus-end and the C-terminal tyrosine of α-tubulin. rupress.orginstitut-curie.orgucalgary.ca Both α-tubulin and EB1 possess a notable C-terminal EEY motif, and the tyrosine residue within this motif is crucial for the plus-end tracking of CLIP-170. rupress.org

The tyrosination of α-tubulin, a post-translational modification where a tyrosine residue is added to its C-terminus by tubulin-tyrosine ligase (TTL), is a major determinant in the recruitment of CAP-Gly domain-containing proteins like CLIP-170. nih.govuq.edu.auscite.ai In cells lacking TTL, and consequently having detyrosinated microtubules, CLIP-170 is mislocalized. nih.govuq.edu.au In vitro binding assays have confirmed that the head domains of CLIP-170 bind more efficiently to tyrosinated microtubules compared to their detyrosinated counterparts. nih.govuq.edu.auscite.ai This preference for tyrosinated tubulin ensures that CLIP-170 is specifically recruited to the dynamic, newly assembled regions of the microtubule.

Interestingly, while the plus-end tracking of vertebrate CLIP-170 is dependent on EB1, it does not necessitate the activity of a molecular motor, a feature that distinguishes it from its orthologues in fission yeast. rupress.org The phosphorylation of EB1 can further regulate this interaction by promoting its association with CLIP-170, thereby enhancing the recruitment of CLIP-170 to the microtubule plus-ends. oncotarget.com

Regulation of Clip 170 Activity

Post-Translational Modifications

Phosphorylation stands out as a primary mechanism for the dynamic regulation of CLIP-170. A multitude of kinases target CLIP-170, each imparting specific functional consequences that are crucial for the precise control of cellular events ranging from cell cycle progression to cell migration.

Phosphorylation by Key Kinases

The activity of CLIP-170 is tightly controlled by several key protein kinases. These enzymes add phosphate (B84403) groups to specific amino acid residues on CLIP-170, thereby altering its conformation and its affinity for binding partners. This regulation is essential for the proper execution of cellular functions that depend on the dynamic behavior of microtubules.

Cyclin-Dependent Kinase 1 (Cdc2/CDK1) has been identified as a critical kinase that phosphorylates CLIP-170. researchgate.netmolbiolcell.orgnih.gov Research has pinpointed Threonine 287 (T287) as the specific site of phosphorylation by Cdc2. researchgate.netmolbiolcell.orgnih.gov This phosphorylation event is not merely a biochemical modification but a crucial regulatory step with significant downstream effects on cell cycle control.

The phosphorylation of CLIP-170 at T287 by Cdc2 is essential for preventing centrosome reduplication, a catastrophic event that can lead to genomic instability. researchgate.netnih.gov Furthermore, this modification is required for the proper transition from the G2 phase of the cell cycle into mitosis (G2/M transition). researchgate.netnih.gov The expression of a CLIP-170 mutant that cannot be phosphorylated at this site (T287A) leads to its incorrect localization within the cell, an accumulation of other key mitotic proteins like Polo-like kinase 1 (PLK1) and cyclin B, and ultimately a blockage of the G2/M transition. researchgate.netnih.gov Depletion of CLIP-170 itself results in centrosome reduplication, highlighting the importance of its Cdc2-mediated phosphorylation in maintaining normal cell cycle progression. researchgate.netnih.gov

Table 1: Cdc2/CDK1 Phosphorylation of CLIP-170

Kinase Phosphorylation Site Functional Impact
Cyclin-Dependent Kinase 1 (Cdc2/CDK1) Threonine 287 (T287) Essential for preventing centrosome reduplication and for the G2/M cell cycle transition. researchgate.netnih.gov

Polo-like Kinase 1 (PLK1) is another key mitotic kinase that targets CLIP-170, phosphorylating it at multiple sites to regulate its function during cell division. researchgate.netaacrjournals.orgjneurosci.orgnih.gov Two specific phosphorylation sites for PLK1 on CLIP-170 have been identified: Serine 195 (S195) and Serine 312 (S312). researchgate.netaacrjournals.orgnih.gov

The phosphorylation of S195 by PLK1 appears to be a priming event that facilitates subsequent phosphorylation by another kinase, Casein Kinase 2 (CK2). researchgate.netnih.gov This sequential phosphorylation is involved in the timely formation of kinetochore-microtubule attachments, which are essential for accurate chromosome segregation during mitosis. researchgate.netnih.gov

Phosphorylation at S312 by PLK1, which increases during mitosis, has a distinct role. aacrjournals.orgjneurosci.org This modification diminishes the binding of CLIP-170 to both the ends and the lattice of microtubules. aacrjournals.orgjneurosci.org This reduced affinity is crucial for stable kinetochore-microtubule attachment and the subsequent proper alignment of chromosomes at the metaphase plate. aacrjournals.orgjneurosci.org A proper cycle of phosphorylation and dephosphorylation at S312 is necessary for these mitotic events. aacrjournals.orgjneurosci.org

Table 2: PLK1 Phosphorylation of CLIP-170

Kinase Phosphorylation Site Functional Impact
Polo-like Kinase 1 (PLK1) Serine 195 (S195) Enhances subsequent phosphorylation by Casein Kinase 2 (CK2), promoting timely kinetochore-microtubule attachments. researchgate.netnih.gov
Polo-like Kinase 1 (PLK1) Serine 312 (S312) Diminishes CLIP-170 binding to microtubules, which is required for stable kinetochore-microtubule attachment and proper chromosome alignment. aacrjournals.orgjneurosci.org

Casein Kinase 2 (CK2) has been identified as a kinase that phosphorylates CLIP-170, with Serine 1318 (S1318) being the specific target residue. researchgate.netnih.gov This phosphorylation event plays a pivotal role in regulating the localization and interactions of CLIP-170 during mitosis.

The phosphorylation of S1318 by CK2 is critical for the ability of CLIP-170 to bind to the dynactin (B1176013) complex. researchgate.netnih.gov This interaction is, in turn, necessary for the proper localization of CLIP-170 to the kinetochores of chromosomes during prometaphase. researchgate.netnih.gov A mutant form of CLIP-170 that cannot be phosphorylated by CK2 fails to localize to kinetochores. researchgate.netnih.gov The timely formation of kinetochore-microtubule attachments is impaired in cells expressing this unphosphorylatable mutant, underscoring the importance of CK2-mediated phosphorylation in this process. researchgate.netnih.gov As mentioned previously, the phosphorylation of CLIP-170 by PLK1 at S195 enhances the subsequent phosphorylation of S1318 by CK2, illustrating a coordinated regulation by multiple kinases. researchgate.netnih.gov

Table 3: CK2 Phosphorylation of CLIP-170

Kinase Phosphorylation Site Functional Impact
Casein Kinase 2 (CK2) Serine 1318 (S1318) Promotes binding to the dynactin complex and is required for the localization of CLIP-170 to kinetochores during prometaphase, facilitating timely kinetochore-microtubule attachments. researchgate.netnih.gov

AMP-activated protein kinase (AMPK), a key sensor of cellular energy status, also regulates CLIP-170 through phosphorylation. embopress.org Research has shown that AMPK phosphorylates CLIP-170 at Serine 311/312. aacrjournals.org This modification is crucial for controlling microtubule dynamics and directional cell migration. embopress.org

Inhibition of AMPK, or the expression of a non-phosphorylatable CLIP-170 mutant, leads to a prolonged and enhanced accumulation of CLIP-170 at the tips of microtubules and a slower rate of tubulin polymerization. embopress.org This disruption of normal microtubule dynamics impairs microtubule stabilization and perturbs directional cell migration. embopress.org Conversely, the expression of a phosphomimetic mutant of CLIP-170 can rescue these defects. embopress.org In cardiomyocytes, AMPK-mediated phosphorylation of CLIP-170 is involved in regulating cell shape by modulating the turnover of microtubules. biorxiv.org

Table 4: AMPK Phosphorylation of CLIP-170

Kinase Phosphorylation Site Functional Impact
AMP-Activated Protein Kinase (AMPK) Serine 311/312 Regulates microtubule dynamics, directional cell migration, and cardiomyocyte cell shape. aacrjournals.orgembopress.orgbiorxiv.org

The mammalian target of rapamycin (B549165) (mTOR), also known as FKBP12-rapamycin-associated protein (FRAP), is another kinase that interacts with and phosphorylates CLIP-170. embopress.orgsdbonline.orgfrontiersin.org This phosphorylation occurs at multiple sites that are sensitive to the inhibitor rapamycin. sdbonline.orgfrontiersin.org While the precise phosphorylation sites have not been definitively mapped, some evidence suggests that Serine 195 (S195), Serine 200 (S200), and Serine 204 (S204) may be among the residues targeted, as their dephosphorylation is observed upon inhibition of mTOR activity. ahajournals.org

The phosphorylation of CLIP-170 by mTOR positively regulates its ability to bind to microtubules. aacrjournals.orgsdbonline.orgfrontiersin.org Inhibition of mTOR with rapamycin leads to a significant reduction in the binding of CLIP-170 to microtubules. sdbonline.orgfrontiersin.org This regulatory mechanism has been implicated in various cellular processes, including the control of protein transport and the development of proper dendrite morphology in neurons. aacrjournals.orgjneurosci.orgnih.gov The interaction between mTOR and CLIP-170, and the subsequent phosphorylation, appear to be crucial for the formation of a protein complex that includes IQGAP1, which is important for coordinating microtubules and the actin cytoskeleton during dendritic growth. jneurosci.orgnih.gov

Table 5: mTOR Phosphorylation of CLIP-170

Kinase Potential Phosphorylation Sites Functional Impact
Mammalian Target of Rapamycin (mTOR/FRAP) Rapamycin-sensitive sites; potentially including S195, S200, S204. sdbonline.orgfrontiersin.orgahajournals.org Positively regulates the binding of CLIP-170 to microtubules, influencing protein transport and dendrite morphology. aacrjournals.orgjneurosci.orgnih.govsdbonline.orgfrontiersin.org

Other Potential Modifications (e.g., Ubiquitination)

Beyond phosphorylation, ubiquitination has emerged as a significant post-translational modification regulating the activity and stability of CLIP-170 and its homologs.

In the fission yeast Schizosaccharomyces pombe, the CLIP-170 homologue, Tip1, is a target for ubiquitination by the E3 ubiquitin ligase Dma1. nih.gov This modification plays a crucial role in restraining polarized cell growth, particularly in response to DNA replication stress. nih.gov Dma1 colocalizes with Tip1 at the cell ends and is essential for its ubiquitination. nih.gov While not critical for normal vegetative growth, this Dma1-mediated ubiquitination of Tip1 is a key component of the checkpoint-dependent inhibition of polarized growth following DNA replication or damage. nih.gov

Furthermore, the class V myosin, Myo52, in fission yeast, has been shown to spatially regulate microtubule dynamics by promoting the ubiquitin-dependent degradation of Tip1. kent.ac.uk Myo52 facilitates the removal of Tip1 from the plus ends of growing microtubules at the cell tips, thereby promoting microtubule catastrophe. kent.ac.uk This suggests a mechanism where the actin cytoskeleton, through Myo52, can influence microtubule stability by modulating the ubiquitination and subsequent degradation of a CLIP-170 homolog.

In mammalian cells, CLIP-170 has been identified as an interacting partner of the Brucella effector protein TcpB, which negatively regulates Toll-like receptor (TLR) signaling. nih.gov Studies have shown that CLIP-170 can interact with the TLR adaptor protein TIRAP and induce its ubiquitination and subsequent degradation. nih.gov This action positions CLIP-170 as an intrinsic negative regulator of TLR4-mediated proinflammatory responses. nih.gov Overexpression of CLIP-170 in mouse macrophages suppressed the lipopolysaccharide (LPS)-induced expression of proinflammatory cytokines, while its silencing had the opposite effect. nih.gov

Conformational Changes Induced by Phosphorylation

Phosphorylation is a key regulator of CLIP-170's conformation, effectively acting as a switch between an active and an inactive state. nih.govmolbiolcell.orgmolbiolcell.org This regulation is centered on an intramolecular interaction between the N-terminal and C-terminal domains of the protein, leading to a state of autoinhibition. nih.govmolbiolcell.org

Research has demonstrated that CLIP-170 can exist in two primary conformations:

An "open" or "extended" active conformation : In this state, the N-terminus, which contains the microtubule-binding domains, and the C-terminus, which interacts with various binding partners, are accessible. This open conformation allows CLIP-170 to bind to growing microtubule plus-ends and interact with proteins like the dynactin subunit p150Glued. nih.govmolbiolcell.orgnih.gov

A "closed" or "folded back" inactive conformation : This conformation is characterized by an intramolecular association between the N- and C-termini. nih.govmolbiolcell.org This self-interaction masks the binding sites, thereby inhibiting the association of CLIP-170 with both microtubules and its C-terminal binding partners. molbiolcell.orgnih.gov

Phosphorylation plays a critical role in stabilizing the closed, autoinhibited conformation. nih.govmolbiolcell.org Studies have identified specific phosphorylation sites within the serine-rich regions of CLIP-170. nih.govmolbiolcell.org For instance, phosphorylation on serine residues S309 and S311 enhances the affinity between the N- and C-terminal domains, promoting the folded-back state. nih.govmolbiolcell.org

To investigate this, researchers have utilized phosphomimetic and phosphorylation-deficient mutants of CLIP-170.

A phosphorylation-deficient mutant (where key serine residues are replaced with alanine) predominantly adopts an open conformation. This mutant exhibits a higher binding affinity for growing microtubule ends and for p150Glued. nih.govmolbiolcell.org

Conversely, a phosphomimetic mutant (with serine residues replaced by the negatively charged glutamic acid to mimic phosphorylation) is confined to the folded-back conformation. This mutant shows significantly decreased association with microtubules and does not interact with p150Glued. nih.govmolbiolcell.org

This phosphorylation-driven conformational change provides a mechanism for the rapid regulation of CLIP-170 activity. For example, the depolymerization of microtubules by nocodazole (B1683961) treatment leads to an increase in the dephosphorylation of CLIP-170, which would favor the open, active conformation. nih.gov Stress-induced phosphorylation by c-Jun N-terminal kinase (JNK) within the microtubule-binding domain may also trigger conformational changes that enhance its rescue-promoting activity. rupress.org

Spatial and Temporal Regulation of Localization and Function

The localization and function of CLIP-170 are meticulously regulated in both space and time, particularly throughout the cell cycle. This precise control ensures that CLIP-170 performs its diverse roles at the right place and at the right time.

Localization to Microtubule Plus-Ends: The hallmark of CLIP-170 is its dynamic tracking of growing microtubule plus-ends, a process that is itself subject to regulation. The protein End-binding 1 (EB1) is crucial for the specific localization of CLIP-170 to the plus-end. pnas.org In the absence of EB1, CLIP-170 tends to diffuse along the microtubule lattice rather than accumulating at the growing tip. pnas.org The interaction between CLIP-170 and EB1 is dynamic, involving multiple cycles of binding and dissociation at the microtubule end. pnas.org Furthermore, post-translational modifications of EB1, such as phosphorylation by Apoptosis signal-regulating kinase 1 (ASK1), can enhance the recruitment of CLIP-170 to the plus-ends of astral microtubules during mitosis. oncotarget.com

The tyrosination state of tubulin also influences CLIP-170's localization. CLIP-170, along with other CAP-Gly domain-containing proteins, preferentially interacts with tyrosinated microtubules, which are characteristic of dynamic microtubule plus-ends. nih.govcytoskeleton.com

Regulation during the Cell Cycle: The localization and phosphorylation status of CLIP-170 are temporally regulated during the cell cycle. embopress.org During interphase, CLIP-170 tracks the plus-ends of cytoplasmic microtubules. As cells enter mitosis, CLIP-170's localization shifts. It is found at the mitotic spindle and, notably, at unattached kinetochores during prometaphase. nih.govembopress.org Once microtubules attach to the kinetochores, CLIP-170 is displaced. embopress.org

This dynamic localization is controlled by a complex interplay of phosphorylation events. Several kinases, including Polo-like kinase 1 (Plk1) and Casein Kinase 2 (CK2), phosphorylate CLIP-170 at different stages of mitosis to regulate its interactions. embopress.org For example, Plk1 phosphorylates CLIP-170 in early mitosis, while maximum phosphorylation by CK2 appears to occur in mid-to-late mitosis. embopress.org These phosphorylation events can modulate CLIP-170's interaction with dynactin, which is essential for its recruitment to kinetochores. embopress.org The phosphorylation of CLIP-170 by cdc2 on Threonine 287 in G2 and at the G2/M transition positively regulates its binding to growing microtubule ends. molbiolcell.org

Interactions of Clip 170 with Cellular Components

Core Microtubule Plus-End Tracking Protein (+TIP) Network

CLIP-170 is a central component of the +TIP network, a group of proteins that accumulate at the growing ends of microtubules. nd.edu This network is fundamental for controlling microtubule growth, stability, and their connections to other cellular entities.

The interaction between CLIP-170 and end-binding (EB) proteins, particularly EB1 and EB3, is a cornerstone of the +TIP network. molbiolcell.orgmerckmillipore.com CLIP-170 directly binds to EB1 and EB3, with a lower affinity for EB2. molbiolcell.org This interaction is crucial for the localization of CLIP-170 to the plus ends of growing microtubules. molbiolcell.orgmerckmillipore.com Studies have shown that the depletion of EB1 and EB3 leads to a reduced accumulation of CLIP-170 at microtubule tips due to accelerated dissociation. molbiolcell.orgmerckmillipore.com

The binding mechanism involves the C-terminal tails of the EB proteins, which contain a characteristic tyrosine residue. molbiolcell.orgmerckmillipore.com Interestingly, the CAP-Gly domains of CLIP-170, which are known to bind to the acidic C-terminal tail of tubulin, are also responsible for interacting with EB1. nih.govrupress.org This suggests a model where CLIP-170 can simultaneously bind to both EB1 and the microtubule, a crucial aspect of its +TIP behavior. nih.gov Further research has revealed that CLIP-170 possesses multiple EB1-binding modules, including its two CAP-Gly domains and flanking serine-rich regions containing SXIP and SXIP-like motifs. nih.gov This multivalency provides avidity to the CLIP-170-EB1 interaction, likely explaining its preferential binding to EB1 over the α-tubulin C-terminal tail. nih.gov

The functional relationship is hierarchical, with EB proteins being required for the proper localization of CLIP-170 to microtubule plus ends, while CLIP-170 is not essential for EB protein localization. molbiolcell.org This ordered recruitment is fundamental for the subsequent assembly of other +TIPs and effector proteins at the microtubule end. jneurosci.org

CLIP-170 also interacts with CLIP-associating proteins (CLASPs), which are themselves important regulators of microtubule dynamics. rcsb.orgresearchgate.net CLASPs, like CLIP-170, are +TIPs that contribute to the stability and organization of the microtubule network. researchgate.netnih.gov

The interaction between CLIP-170 and CLASPs is significant for the localization and function of both proteins. For instance, the TOG4 domain of CLASP2 interacts with CLIP-170 to stabilize its position at the plus ends of microtubules. sustech.edu.cn This interaction is part of a larger network, as the TOG4 domain of CLASP2 also binds to other proteins at different cellular locations, such as focal adhesions and the Golgi apparatus, thereby guiding microtubule ends to these sites. sustech.edu.cn

Recent studies have shown that the interaction between CLASP2 and CLIP-170 is involved in the formation of protein condensates at the microtubule plus end. rcsb.orgsustech.edu.cn This process appears to be regulated by competitive binding, where other proteins with a similar binding motif can compete with CLIP-170 for interaction with CLASP2. rcsb.orgsustech.edu.cn This competitive binding within protein condensates is proposed as a novel mechanism for directing microtubule growth and targeting. sustech.edu.cn

Table 1: Interactions of CLIP-170 with the Core +TIP Network

Interacting Protein Key Interaction Domains/Motifs Functional Significance
EB1, EB3 CLIP-170: CAP-Gly domains, SXIP and SXIP-like motifs; EBs: C-terminal tyrosine Crucial for CLIP-170 localization to microtubule plus ends. molbiolcell.orgmerckmillipore.comnih.gov
EB2 Lower affinity interaction compared to EB1 and EB3. molbiolcell.org Less defined role in CLIP-170 localization.
CLASPs CLASP2: TOG4 domain. sustech.edu.cn Stabilization of CLASP2 at microtubule plus ends; involvement in protein condensate formation. rcsb.orgsustech.edu.cn

Microtubule Motor Proteins and Adaptors

CLIP-170 plays a pivotal role in linking microtubule plus ends to motor protein complexes, thereby influencing intracellular transport and positioning.

A critical function of CLIP-170 is the recruitment of the dynein/dynactin (B1176013) motor complex to microtubule plus ends. jneurosci.orgrupress.org The dynactin complex, particularly the p150Glued subunit, binds to the C-terminus of CLIP-170. rupress.org This interaction is conformationally regulated; in its "closed" conformation, the N- and C-termini of CLIP-170 interact, preventing p150Glued binding. rupress.org Upon binding to the microtubule plus end, CLIP-170 adopts an "open" conformation, exposing its C-terminus for dynactin recruitment. rupress.org

The recruitment of dynactin by CLIP-170 is a key step in the initiation of retrograde transport, where dynein moves cargo towards the minus end of the microtubule. jneurosci.org This process is part of an ordered pathway where EBs first recruit CLIP-170, which in turn recruits dynactin. jneurosci.org Depletion of either EBs or CLIP-170 significantly reduces the amount of dynactin at the microtubule plus end. jneurosci.org

CLIP-170 interacts directly with LIS1 (also known as PAFAH1B1), a protein implicated in brain development and various dynein/dynactin-mediated processes. tandfonline.comresearchgate.netnih.gov This interaction is significant for the proper functioning of both proteins and their role in regulating the dynein/dynactin pathway. nih.govsemanticscholar.org

The interaction occurs between the C-terminal domain of CLIP-170, specifically the distal zinc finger motif, and the WD repeat domain of LIS1. tandfonline.comresearchgate.netnih.gov This interaction is crucial for the recruitment of CLIP-170 to kinetochores during cell division, a process that is dependent on LIS1. tandfonline.comnih.gov Conversely, LIS1's recruitment to kinetochores is dependent on the dynein/dynactin complex. tandfonline.comsemanticscholar.org

The interplay between CLIP-170, LIS1, and the dynein/dynactin complex suggests a regulatory role for LIS1 in mediating the connection between CLIP-170 and the motor complex. nih.govsemanticscholar.org Overexpression of LIS1 can displace CLIP-170 from kinetochores without affecting the localization of dynein and dynactin, suggesting that LIS1 may modulate the interaction between CLIP-170 and the motor machinery. semanticscholar.org This complex interplay is vital for processes such as cell division and has been implicated in tumor progression through its influence on signaling pathways like Cdc42. nih.gov

Table 2: Interactions of CLIP-170 with Motor Proteins and Adaptors

Interacting Protein/Complex Key Interaction Domains/Motifs Functional Significance
Dynein/Dynactin CLIP-170: C-terminus; Dynactin: p150Glued subunit. rupress.org Recruitment of the dynein/dynactin complex to microtubule plus ends for retrograde transport. jneurosci.orgrupress.org
LIS1 (PAFAH1B1) CLIP-170: C-terminal distal zinc finger; LIS1: WD repeat domain. tandfonline.comresearchgate.netnih.gov Mediates CLIP-170 recruitment to kinetochores; regulates dynein/dynactin function. tandfonline.comnih.govsemanticscholar.org

Actin Cytoskeleton Regulators and Effectors

CLIP-170 also functions at the interface between the microtubule and actin cytoskeletons, contributing to their coordination in various cellular processes.

Research has demonstrated that CLIP-170 can directly bind to filamentous actin (F-actin). nd.edunih.gov This interaction is mediated by a region in CLIP-170 that overlaps with its microtubule-binding domain, suggesting a mutually exclusive binding mechanism. nih.gov While the affinity for F-actin is relatively weak, it is considered significant in the actin-rich cell cortex where actin concentrations are high. nih.gov

Furthermore, CLIP-170 interacts with IQGAP1, an actin-binding protein and a scaffold for various signaling molecules. jneurosci.orgeur.nl This interaction is important for coordinating microtubule and actin dynamics during processes like cell polarization and dendrite morphology. nih.govjneurosci.org The formation of a complex between CLIP-170 and IQGAP1 can be regulated by signaling pathways, such as the mTOR kinase pathway. jneurosci.org

In the context of phagocytosis, CLIP-170 has been shown to be crucial for the recruitment of the formin mDia1, an actin-nucleating protein, to phagocytic cups. rupress.org This highlights a role for CLIP-170 in promoting actin polymerization at specific cellular sites, demonstrating a direct link between microtubule-associated proteins and the regulation of the actin cytoskeleton. rupress.org The interaction between CLIP-170 and mDia1 is direct and appears to be regulated during CR3-mediated phagocytosis. rupress.org

Table 3: Interactions of CLIP-170 with Actin Cytoskeleton Components

Interacting Protein Key Interaction Details Functional Significance
F-actin Direct binding, region overlaps with microtubule-binding domain. nih.gov Potential for direct coordination between microtubule and actin networks. nd.edunih.gov
IQGAP1 Forms a complex with CLIP-170, regulated by mTOR signaling. jneurosci.org Coordination of microtubule and actin dynamics in cell morphology and polarization. nih.govjneurosci.org
mDia1 Direct interaction, involved in recruitment to phagocytic sites. rupress.org Promotes actin polymerization during specific cellular processes like phagocytosis. rupress.org

IQGAP1 Interaction and Microtubule-Actin Crosstalk

A pivotal interaction for mediating the dialogue between microtubules and actin is the association of CLIP-170 with the scaffolding protein IQGAP1. jneurosci.orgembopress.org IQGAP1, an effector of the Rho GTPases Rac1 and Cdc42, binds to CLIP-170, effectively bridging microtubule plus-ends with the actin cytoskeleton at the cell cortex. jneurosci.orgembopress.orgnih.gov This linkage is fundamental for establishing cortical polarity and steering migrating cells. embopress.org

In neurons, the cooperative action of CLIP-170 and IQGAP1 is essential for regulating the morphology of dendrites. jneurosci.orgnih.gov The formation of a protein complex containing CLIP-170 and IQGAP1 is enhanced by the mTOR kinase, suggesting a regulatory layer to this cytoskeletal crosstalk. jneurosci.org Knockdown of either CLIP-170 or IQGAP1 disrupts dendritic arbor growth by affecting the actin cytoskeleton, underscoring the importance of their coordinated function. jneurosci.org Furthermore, the tripartite complex formed by activated Rac1/Cdc42, IQGAP1, and CLIP-170 is targeted to specific cortical spots, leading to a polarized microtubule array and directed cell polarization. nih.gov

Interacting ProteinsCellular ProcessKey Findings
CLIP-170, IQGAP1Microtubule-Actin Crosstalk, Dendrite MorphologyForms a complex that bridges microtubule plus-ends to the actin cortex. jneurosci.orgembopress.org Essential for proper dendritic arbor morphology. jneurosci.orgnih.gov
CLIP-170, IQGAP1, Rac1, Cdc42Cell PolarizationForms a tripartite complex that localizes to the leading edge to establish a polarized microtubule array. nih.gov
CLIP-170, IQGAP1, mTORDendrite MorphologymTOR kinase activity promotes the formation of the CLIP-170-IQGAP1 complex. jneurosci.org

Rho GTPases (Rac1, Cdc42) Signaling

CLIP-170 is a key player in signaling pathways orchestrated by the Rho family of small GTPases, particularly Rac1 and Cdc42. nih.govspandidos-publications.com These GTPases are master regulators of the actin cytoskeleton and cell polarity. nih.gov The interaction between CLIP-170 and the Rac1/Cdc42 effector, IQGAP1, allows these GTPases to "capture" microtubules at specific cortical locations. nih.govnih.gov

Formins (e.g., mDia1) and Actin Polymerization Promotion

CLIP-170 directly influences actin polymerization by interacting with formins, a class of proteins that nucleate and elongate actin filaments. nih.govnih.gov A notable example is the interaction with the mammalian Diaphanous-related formin 1 (mDia1). nih.govrupress.orgresearchgate.net Research has shown that CLIP-170 directly binds to the formin homology 2 (FH2) domain of mDia1. nih.govrupress.orgresearchgate.net

This interaction has profound functional consequences. In macrophages, CLIP-170 is required for the recruitment of mDia1 to phagocytic cups, a critical step for the localized actin polymerization needed to engulf particles. nih.govrupress.orgresearchgate.net The interaction between CLIP-170 and mDia1 is negatively regulated during this process. nih.govrupress.orgresearchgate.net Furthermore, single-molecule studies have revealed that a complex of CLIP-170 and mDia1 can accelerate actin filament elongation significantly, promoting polymerization rates approximately 18 times faster than free barbed-end growth. nih.gov This complex also protects the growing actin filaments from capping proteins. nih.gov By being recruited to growing microtubule ends by EB1, the CLIP-170-mDia1 complex can trigger the rapid assembly of actin filaments directly from the microtubule surface, providing a powerful mechanism for microtubule-directed actin assembly. nih.gov

Interacting ForminCellular ProcessKey Findings
mDia1Phagocytosis, Actin PolymerizationCLIP-170 recruits mDia1 to phagocytic sites to control actin polymerization. nih.govrupress.orgresearchgate.net Direct interaction occurs between CLIP-170 and the FH2 domain of mDia1. nih.govrupress.orgresearchgate.net
mDia1Microtubule-directed Actin AssemblyThe CLIP-170-mDia1 complex dramatically accelerates actin filament elongation and protects against capping. nih.gov This complex can be recruited to microtubule plus-ends by EB1. nih.gov

Membrane-Associated Proteins and Organelles

CLIP-170's role as a linker protein extends to mediating the interaction between microtubules and various membrane-bound organelles, facilitating their transport and positioning within the cell. nih.govbiologists.com

Vesicle and Endosomal Association

One of the earliest identified functions of CLIP-170 is its role in linking endocytic vesicles and endosomes to microtubules. nih.govbiologists.com In vitro assays have demonstrated that the binding of endocytic carrier vesicles to microtubules is dependent on CLIP-170. nih.gov In vivo, CLIP-170 colocalizes with a subset of endocytic structures that are positive for the transferrin receptor. nih.gov

This association is dynamic and thought to be a crucial first step in the microtubule-dependent transport of these organelles. molbiolcell.org CLIP-170 is proposed to mediate the initial docking of endosomes to the microtubule track, a prerequisite for their subsequent movement, which is often powered by motor proteins like dynein. molbiolcell.org The interaction is mediated by the N-terminal domain of CLIP-170, which binds to microtubules, and the C-terminal domain, which is implicated in targeting the protein to these membrane structures. biologists.com

Receptor Tyrosine Kinases (e.g., Met RTK)

CLIP-170 is involved in the endocytic trafficking and recycling of receptor tyrosine kinases (RTKs), such as the Met receptor for hepatocyte growth factor (HGF). nih.govnih.govmcgill.ca The endocytic sorting of activated RTKs is a critical mechanism for controlling the duration and location of their signaling. nih.gov

Following HGF stimulation, the Met receptor is internalized and enters Rab4-positive endosomes. nih.govnih.gov CLIP-170 is recruited to these Met-containing vesicles and is required for their outward, plus-end-directed movement along microtubules towards the cell periphery, including the leading edge. nih.govnih.gov This recycling process is essential for sustained signaling and for promoting cell migration. nih.govnih.govresearchgate.net The association of CLIP-170 with the Met RTK complex involves the adaptor protein GGA3. nih.gov This demonstrates a sophisticated mechanism where CLIP-170 coordinates the transport of specific signaling receptors to defined cellular locations, thereby influencing cellular responses like migration. nih.govnih.gov

Associated Organelle/ProteinCellular ProcessKey Findings
Endocytic Vesicles/EndosomesOrganelle TransportCLIP-170 links endocytic vesicles to microtubules, mediating their initial docking. nih.govbiologists.commolbiolcell.org Colocalizes with transferrin receptor-positive endosomes. nih.gov
Met Receptor Tyrosine KinaseReceptor Recycling, Cell MigrationCLIP-170 is required for the transport of Met-positive endocytic vesicles to the cell periphery. nih.govnih.govresearchgate.net This process is essential for HGF-induced cell migration. nih.govnih.gov The interaction is facilitated by the GGA3 adaptor protein. nih.gov

Signaling Pathway Components

CLIP-170's interactions place it at the crossroads of several critical signaling pathways, often acting as a physical linker that translates signaling cues into cytoskeletal rearrangements and organelle transport. Its association with dynactin is a prime example of its integration into cellular machinery. The dynactin complex is an activator of the motor protein dynein and also functions as a +TIP. nih.govrupress.org CLIP-170 plays a role in recruiting the dynactin complex to the plus-ends of microtubules. molbiolcell.orgrupress.org This recruitment is mediated by a direct interaction between the C-terminus of CLIP-170 and the p150-Glued subunit of dynactin. rupress.org This interaction is crucial for the proper functioning of the dynein-dynactin motor complex in processes such as vesicle transport and mitotic spindle organization. nih.govrupress.org

Furthermore, the interaction between CLIP-170 and LIS1, a dynein-associating protein, is competitive with the p150-Glued binding. This suggests a regulatory mechanism where LIS1 could release dynactin from the microtubule tips. rupress.org The integration of CLIP-170 into the dynein-dynactin pathway underscores its importance in a wide array of cellular functions that rely on microtubule-based transport and force generation. nih.gov

Toll-Like Receptor (TLR) Signaling (e.g., TIRAP, TcpB)

A previously unrecognized role for CLIP-170 has been discovered in the regulation of the innate immune response, specifically through its interaction with the Toll-Like Receptor (TLR) signaling pathway. nih.govnih.gov CLIP-170 acts as an intrinsic negative regulator of TLR4 signaling by directly targeting the Toll-interleukin 1 receptor (TIR) domain-containing adaptor protein (TIRAP). nih.govoup.comoup.com

Research has demonstrated a direct physical interaction between CLIP-170 and TIRAP. nih.govoup.com This interaction is not passive; CLIP-170 actively promotes the ubiquitination and subsequent proteasomal degradation of TIRAP. nih.govoup.comfrontiersin.org By facilitating TIRAP's degradation, CLIP-170 effectively dampens the TLR4-mediated signaling cascade. nih.gov This leads to a reduction in downstream inflammatory responses, including decreased activation of NF-κB and MAPK pathways. oup.comfrontiersin.org

The functional consequences of this interaction have been validated in multiple experimental models. Overexpression of CLIP-170 in mouse macrophages resulted in a suppressed inflammatory response to the TLR4 ligand lipopolysaccharide (LPS), as evidenced by reduced production of proinflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). nih.govnih.gov Conversely, silencing the endogenous CLIP-170 gene potentiated the expression of these cytokines upon LPS stimulation. nih.govnih.gov Furthermore, the expression of CLIP-170 itself can be modulated by LPS, suggesting a feedback loop to maintain cellular homeostasis. nih.govoup.com

The interaction between CLIP-170 and TIRAP is also exploited by certain pathogens. The Brucella effector protein, TcpB, was identified as an interacting partner of CLIP-170. nih.govoup.com The bacterium uses TcpB to subvert the host's immune response. Mechanistically, TcpB interacts with TIRAP and promotes its CLIP-170-dependent polyubiquitination and degradation, thereby impairing TLR2 and TLR4 signaling. frontiersin.orgfrontiersin.org

Wnt/β-catenin Pathway

CLIP-170 has also been implicated as a significant regulator in the Wnt/β-catenin signaling pathway, a pathway crucial for embryonic development and tissue homeostasis, and whose dysregulation is often linked to cancer. nih.govresearchgate.net Recent studies, particularly in the context of renal cell carcinoma (RCC), have elucidated a mechanism where CLIP-170 directly influences the stability of β-catenin, the central effector of the canonical Wnt pathway. nih.govnih.gov

Mechanistic investigations using immunoprecipitation and molecular docking have revealed that CLIP-170 forms a complex with β-catenin. nih.govresearchgate.net This interaction is functionally significant as it shields β-catenin from the ubiquitin-proteasome system, thereby inhibiting its degradation. nih.govnih.gov While the overexpression or knockdown of CLIP-170 leads to a corresponding increase or decrease in β-catenin protein levels, it does not significantly affect β-catenin mRNA levels. nih.gov This indicates that CLIP-170's influence occurs at the post-transcriptional level. nih.gov

The stabilization of β-catenin by CLIP-170 leads to its accumulation and subsequent translocation into the nucleus, where it can act as a transcriptional co-activator. researchgate.net This results in the increased expression of Wnt target genes, such as FOS-like antigen 1 (FOSL1). nih.govnih.gov The upregulation of FOSL1, driven by the CLIP-170/β-catenin axis, has been shown to promote RCC cell proliferation and the epithelial-mesenchymal transition (EMT) process. nih.gov In RCC, elevated expression of CLIP-170 correlates with advanced tumor stages and poorer patient survival, highlighting the clinical relevance of this interaction. nih.gov This positions the CLIP-170/β-catenin/FOSL1 axis as a critical pathway in the progression of certain cancers. nih.govnih.gov

Interactive Data Tables

Table 1: Summary of CLIP-170 Interactions

Interacting Protein Effect of Interaction on the Interacting Protein Downstream Pathway Consequence
TIRAP Induces ubiquitination and proteasomal degradation. nih.govoup.com Negative regulation of TLR4 signaling; decreased production of IL-6 and TNF-α. nih.gov
TcpB Forms a complex with CLIP-170 to target TIRAP. nih.govfrontiersin.org Promotes CLIP-170-dependent degradation of TIRAP, subverting host immune response. frontiersin.org

| β-catenin | Forms a complex, inhibiting ubiquitination and degradation. nih.govnih.gov | Stabilization and nuclear accumulation of β-catenin, leading to increased transcription of Wnt target genes (e.g., FOSL1). nih.gov |

Table 2: Mentioned Compound Names

Compound Name
Cytoplasmic linker protein 170 (CLIP-170)
Toll-interleukin 1 receptor (TIR) domain-containing adaptor protein (TIRAP)
TcpB
Lipopolysaccharide (LPS)
Interleukin-6 (IL-6)
Tumor Necrosis Factor-alpha (TNF-α)
β-catenin
FOS-like antigen 1 (FOSL1)
Adenomatous Polyposis Coli (APC)
Dishevelled-1 (Dvl1)
Glycogen synthase kinase 3 beta (Gsk3β)
EB1

Roles of Clip 170 in Fundamental Cellular Processes

Microtubule Dynamics Regulation

CLIP-170 is a central figure in the complex regulation of microtubule dynamics, which involves the phases of growth, shortening (catastrophe), and the switch from shortening back to growth (rescue). Its ability to modulate these processes is fundamental to the proper functioning of the microtubule cytoskeleton.

Promotion of Microtubule Growth

CLIP-170 is recognized as a positive regulator of microtubule growth. nih.gov It is thought to facilitate microtubule polymerization by binding to tubulin dimers and incorporating them into the growing microtubule lattice. nih.gov This mechanism is supported by observations that CLIP-170 tracks the plus ends of growing microtubules, a behavior linked to its ability to distinguish between the GTP-cap of a growing microtubule and the GDP-tubulin of the stable lattice. researchgate.net Research has shown that the N-terminal microtubule-binding domain of CLIP-170 is sufficient for this plus-end tracking. rupress.org Furthermore, studies have demonstrated that the presence of CLIP-170 can enhance the rate of microtubule polymerization, highlighting its role as a growth-promoting factor. researchgate.net

Anti-Catastrophe and Rescue Promotion

A critical function of CLIP-170 is its role in preventing microtubule catastrophes and promoting rescue events. nih.gov By stabilizing the growing plus end, CLIP-170 reduces the frequency of transitions from a state of growth to one of rapid shortening. nih.gov In the absence of CLIPs, the frequency of microtubule rescue is significantly diminished, leading to more persistent periods of growth and shortening. nih.gov This suggests that CLIP-170 is a key factor in maintaining the dynamic instability of microtubules, allowing them to explore the cellular space effectively. The rescue-promoting activity of CLIP-170 is thought to be mediated by its ability to recruit other molecules to the microtubule plus end and to directly influence the structure of the microtubule tip. rupress.orgnih.gov

FeatureObservationReference
Microtubule Rescue Frequency Reduced by sevenfold in the absence of CLIPs. nih.gov
Microtubule Behavior without CLIPs Becomes symmetrical, with persistent growth and shortening phases. nih.gov
Rescue Mechanism The CLIP-170 head domain is sufficient to restore normal microtubule dynamics. nih.gov

Microtubule Bundling and Organization

In addition to its influence on the dynamics of individual microtubules, CLIP-170 is also involved in the higher-order organization of the microtubule network. It has been shown to possess microtubule-bundling activity, which is the process of cross-linking microtubules into parallel arrays. nih.gov This function is important for establishing and maintaining the proper architecture of the microtubule cytoskeleton, which is essential for various cellular processes, including cell polarization and migration. nih.gov The ability of CLIP-170 to bundle microtubules is thought to be mediated by its dimeric structure, allowing it to simultaneously bind to two different microtubules.

Cell Division and Mitosis

The role of CLIP-170 extends to the highly regulated process of cell division, or mitosis. During mitosis, the microtubule cytoskeleton undergoes a dramatic reorganization to form the mitotic spindle, the machinery responsible for segregating chromosomes into two daughter cells. CLIP-170 plays a crucial part in ensuring the fidelity of this process.

Kinetochore-Microtubule Attachments

A key event in mitosis is the attachment of microtubules to kinetochores, the proteinaceous structures assembled on the centromeres of chromosomes. CLIP-170 localizes to unattached kinetochores during the early stages of mitosis. nih.govresearchgate.net It is believed to facilitate the initial capture of microtubules by the kinetochore. nih.gov Once a stable connection is formed, known as an end-on attachment, CLIP-170 is no longer detected at the kinetochore. nih.govresearchgate.net The transient localization of CLIP-170 to kinetochores is critical for the proper formation of kinetochore-microtubule attachments. nih.gov Depletion of CLIP-170 results in a decrease in the number of attached kinetochores, leading to defects in chromosome congression. nih.gov

Stage of MitosisLocalization of CLIP-170RoleReference
Prometaphase Unattached kinetochoresFacilitates initial microtubule capture nih.govnih.gov
Metaphase Absent from attached kinetochoresNot directly involved in maintaining stable attachments nih.govnih.gov

Chromosome Alignment and Segregation Fidelity

The proper attachment of kinetochores to microtubules is essential for the correct alignment of chromosomes at the metaphase plate and their subsequent segregation into daughter cells. By promoting the formation of these attachments, CLIP-170 plays a vital role in ensuring the fidelity of chromosome segregation. frontiersin.org Interference with CLIP-170 function leads to defects in chromosome alignment, with chromosomes failing to congress properly to the metaphase plate. nih.govnih.gov This misalignment can trigger the spindle assembly checkpoint, a surveillance mechanism that delays the onset of anaphase until all chromosomes are correctly attached to the spindle. Furthermore, CLIP-170 has been shown to recruit Polo-like kinase 1 (PLK1) to kinetochores, which is important for the stability of kinetochore-fibers and proper chromosome alignment. nih.govresearchgate.net The tethering function of CLIP-170 at the kinetochore, acting against the poleward force generated by dynein, is also crucial for stable kinetochore-microtubule interactions. nih.govscienceopen.com

Centrosome Duplication and Spindle Pole Integrity

CLIP-170 is implicated in the complex processes of centrosome maturation and the maintenance of mitotic spindle pole integrity. During mitosis, CLIP-170 is not only found at the plus-ends of microtubules but also localizes to key structures of the mitotic apparatus, including the centrosomes and kinetochores. youtube.com Its presence at these locations is crucial for the proper formation and function of the mitotic spindle.

Research indicates that the dynein/dynactin (B1176013) motor complex is essential for the assembly of key centrosomal proteins, such as pericentrin and gamma-tubulin. nih.gov CLIP-170 facilitates the recruitment of the dynactin complex to microtubule plus ends. embopress.orgnih.gov This interaction is vital, as the dynactin subunit p150Glued is required for the localization of CLIP-170 to kinetochores. nih.gov By linking the dynein/dynactin complex to specific cellular sites, CLIP-170 contributes to the generation of forces necessary for organizing the spindle poles. The depletion of CLIP-170 has been shown to have an opposite effect on spindle bipolarity compared to its paralog, CLIP-115, suggesting a specific role in antagonizing certain motor proteins like Eg5 to maintain spindle integrity. nih.gov This function helps ensure the focused organization of microtubule minus-ends at the spindle poles, which is essential for establishing a bipolar spindle and accurate chromosome segregation.

Cell Cycle Progression Regulation

CLIP-170's role in cell cycle progression is most prominent during mitosis. It is a key player in the attachment of chromosomes to the mitotic spindle, a process that is fundamental for the faithful segregation of the genome into daughter cells. At the onset of mitosis, specifically during prophase and prometaphase, CLIP-170 localizes to the kinetochores of unattached chromosomes. youtube.comnih.govnih.gov

Its presence at the kinetochore is transient; as chromosomes achieve stable bipolar attachment to the spindle microtubules and align at the metaphase plate, CLIP-170 is no longer detected at these sites. youtube.com This dynamic localization suggests a role in the initial "search and capture" mechanism, where CLIP-170 facilitates the formation of initial kinetochore-microtubule attachments. youtube.comnih.gov Studies involving the depletion of CLIP-170 through RNA interference (RNAi) have demonstrated significant defects in chromosome congression, leading to a delay in prometaphase. youtube.com These cells exhibit a failure to efficiently align their chromosomes at the metaphase plate. youtube.com

Interestingly, the defects in chromosome alignment caused by CLIP-170 depletion can be rescued by the simultaneous depletion of p150Glued, a subunit of the dynactin complex. nih.gov This finding suggests that CLIP-170 functions to tether kinetochores to microtubule plus-ends, acting against the poleward pulling force generated by the dynein/dynactin complex. nih.gov This tethering action is thought to stabilize the kinetochore-microtubule interaction long enough for a mature, force-bearing attachment to be established.

Protein Localization during Mitosis Effect of Depletion Interacting Partners
CLIP-170 Unattached kinetochores, Spindle microtubules, CentrosomesDefective chromosome alignment, Prometaphase delay, Impaired spindle pole integrityDynein, Dynactin (p150Glued), LIS1
p150Glued Kinetochores, Spindle polesRescues chromosome alignment defects in CLIP-170 depleted cellsCLIP-170, Dynein
Dynein Kinetochores, Spindle polesGenerates poleward force on kinetochoresDynactin, CLIP-170

Intracellular Transport and Membrane Trafficking

CLIP-170 was originally identified as a cytoplasmic linker protein, and its role in connecting membrane-bound organelles to the microtubule network is central to its function in intracellular transport and membrane trafficking. By accumulating at the growing plus-ends of microtubules, CLIP-170 acts as a molecular bridge, facilitating the docking of various cargoes for their subsequent transport along the microtubule tracks.

Endosome Dynamics and Localization

One of the most well-characterized roles of CLIP-170 is in the endocytic pathway, where it is required for the binding of endocytic carrier vesicles to microtubules. nih.govnih.gov In vivo, CLIP-170 colocalizes with a subset of endosomes that are positive for the transferrin receptor. nih.gov The protein is believed to mediate the initial, static interaction of these peripheral early endosomes with microtubules before their transport towards the cell center, a process driven by the minus-end directed motor protein, cytoplasmic dynein. nih.gov

The proposed model suggests that CLIP-170, localized at the plus-ends of microtubules growing towards the cell periphery, captures or tethers endosomes. nih.gov Following this initial tethering, CLIP-170 recruits the dynactin complex to the microtubule end. embopress.orgnih.gov The recruitment of dynactin is a crucial step, as it subsequently activates the dynein motor, which then powers the movement of the endosomal cargo along the microtubule. researchgate.net Perturbation of dynactin function has been shown to inhibit endosome movement completely, highlighting the importance of this coordinated hand-off from CLIP-170 to the dynein/dynactin motor complex. nih.gov

Exocytosis and Secretory Pathway Regulation

While the involvement of CLIP-170 in endocytosis is well-documented, its direct role in exocytosis and the secretory pathway is less extensively studied. However, its known functions allow for a strong inference of its involvement. Exocytosis requires the transport of secretory vesicles to the cell periphery and their subsequent fusion with the plasma membrane. nih.gov This process often relies on microtubules as tracks for vesicle transport.

CLIP-170 is known to be involved in tethering microtubules to the cell cortex. This is mediated through its interaction with cortical scaffold proteins such as IQGAP1, which in turn links to the actin cytoskeleton. By anchoring the plus-ends of microtubules near sites of exocytosis at the plasma membrane, CLIP-170 can help establish a polarized transport system, directing secretory vesicles to their final destination. This cortical capture of microtubules is essential for polarized secretion and cell migration. The tripartite complex of APC, CLIP-170, and IQGAP1 has been shown to be important for mediating this cortical anchoring of microtubules. Therefore, while not a direct part of the fusion machinery itself, CLIP-170 plays a critical regulatory role by organizing the microtubule network to support efficient and directed exocytosis.

Macropinocytosis and Endocytic Trafficking

Beyond its role in receptor-mediated endocytosis, CLIP-170 is also involved in other forms of endocytic trafficking that involve large-scale cytoskeletal rearrangements, such as phagocytosis. Phagocytosis is an actin-dependent process used by specialized cells to internalize large particles. researchgate.net Although actin polymerization is the primary driver of phagocytic cup formation, microtubules also play a significant role.

Research has shown that CLIP-170 is specifically required for efficient phagocytosis mediated by complement receptor 3 (CR3), but not for Fc receptor-mediated phagocytosis. researchgate.net During CR3-mediated phagocytosis, CLIP-170 is dynamically enriched at the phagocytic cup. researchgate.net Its function here is to coordinate the recruitment of the formin mDia1, an actin-nucleating protein, to the site of particle engulfment. researchgate.net This action highlights a crucial cross-talk between the microtubule and actin cytoskeletons, orchestrated by CLIP-170, to control the actin polymerization events essential for this form of endocytic trafficking. researchgate.net While a direct role in macropinocytosis—a process of non-specific bulk fluid uptake that also relies on actin-driven membrane ruffling—has not been extensively detailed, the established function of CLIP-170 in coordinating microtubule-actin dynamics during phagocytosis suggests a plausible, similar role in regulating the cytoskeletal events of macropinocytosis.

Cargo Loading and Vesicle Tethering

A central aspect of CLIP-170's function is its role as a tethering factor that facilitates the loading of cargo onto microtubule tracks. The mechanism involves CLIP-170 recognizing and binding to both the cargo (or an adaptor on the cargo) and the growing plus-end of a microtubule. nih.gov This creates a transient, static link that positions the cargo correctly for transport.

The prevailing model for this process is one of "regulated release" or a "hand-off". nih.gov

Tethering : CLIP-170, via its C-terminal domain, binds to the cargo, such as an endocytic vesicle. nih.gov Simultaneously, its N-terminal microtubule-binding domain attaches to the plus-end of a growing microtubule. nih.gov

Motor Recruitment : Once the cargo is tethered, CLIP-170 facilitates the recruitment of the dynein/dynactin motor complex. nih.govnih.gov The dynactin subunit p150Glued binds directly to the C-terminus of CLIP-170. nih.gov

Activation and Transport : The recruitment of the full dynein/dynactin complex leads to the activation of the dynein motor. The initial static link provided by CLIP-170 is then released, and the motor protein actively transports the cargo along the microtubule.

This mechanism ensures that motor proteins are loaded with cargo at the appropriate time and place, preventing wasteful motor activity and ensuring efficient intracellular transport. The ability of CLIP-170 to switch between a folded, inactive state and an open, active conformation may be a key regulatory step in this process, potentially controlled by phosphorylation. nih.gov

Process Key Role of CLIP-170 Associated Proteins Outcome
Endosome Transport Tethers early endosomes to microtubule plus-endsDynactin, DyneinMinus-end directed transport of endosomes
Exocytosis Anchors microtubules to the cell cortexIQGAP1, APC, ActinDirected transport of secretory vesicles
Phagocytosis Recruits mDia1 to phagocytic cupmDia1, ActinRegulation of actin polymerization for engulfment
General Cargo Loading Acts as an initial linker between cargo and microtubulesDynactin (p150Glued), DyneinEfficient loading of cargo onto motor proteins

: Cell Polarity and Migration

Cytoplasmic linker protein 170 (CLIP-170) is a key regulator of microtubule dynamics and their interactions with other cellular structures, playing a pivotal role in establishing cell polarity and directing cell migration. As a microtubule plus-end tracking protein (+TIP), CLIP-170 specifically localizes to the growing ends of microtubules, where it mediates their exploration of the cellular landscape and their engagement with critical subcellular sites.

Regulation of Cell Shape and Protrusions

CLIP-170 influences cell shape and the formation of protrusions by modulating the organization and dynamics of the microtubule cytoskeleton. In migrating cells, a polarized microtubule network is essential for maintaining cell morphology and extending protrusions such as lamellipodia and filopodia in the direction of movement. CLIP-170 contributes to this process by promoting the growth of microtubules towards the cell periphery. This targeted microtubule growth provides structural support for cellular extensions and delivers essential components for their expansion.

Key FindingOrganism/Cell TypeReference
Pregnenolone (P5) activates CLIP-170 to promote microtubule growth and sustain migration directionality.Cultured mammalian cells researchgate.netnih.gov
Microtubules are involved in balancing "frontness" and "backness" signals to ensure directional migration.Neutrophils nih.govpnas.org
CLIP-170 is implicated in the coordination of microtubule and actin cytoskeletons, which is crucial for cell morphology.Various nih.govnih.gov

Leading Edge Dynamics and Focal Adhesion Turnover

The leading edge of a migrating cell is a highly dynamic environment characterized by rapid actin polymerization, protrusion of the plasma membrane, and the formation and disassembly of focal adhesions that anchor the cell to the extracellular matrix. CLIP-170 plays a crucial role in these processes by mediating the interaction between growing microtubule ends and the cell cortex at the leading edge.

Microtubules that extend into the leading edge can be captured and stabilized through the interaction of proteins like IQGAP1 with +TIPs, including CLIP-170 nih.govwikipedia.org. This capture helps to polarize the cell and deliver signals that promote the maturation and turnover of focal adhesions. The dynamic behavior of CLIP-170, characterized by its rapid turnover on microtubule plus ends, allows for a flexible and responsive interaction between microtubules and the leading edge nih.govnih.govresearchgate.net. Studies using fluorescence-based approaches have shown that CLIP-170 and other +TIPs turn over rapidly at microtubule ends, suggesting that their binding is transient and regulated nih.govnih.gov. This rapid exchange is thought to be crucial for the exploratory behavior of microtubules and their ability to quickly engage and disengage from cortical sites.

The interaction between CLIP-170 and IQGAP1 is a key aspect of this process, as IQGAP1 can link Rac1 and Cdc42 signaling to the microtubule cytoskeleton, thereby coordinating actin dynamics and microtubule capture at the leading edge nih.govwikipedia.org. This cooperative regulation is essential for proper dendritic morphology in neurons and is likely a general mechanism in migrating cells jneurosci.orgnih.gov.

Protein InteractionFunction in Leading Edge DynamicsReference
CLIP-170 and IQGAP1Mediate the capture and stabilization of microtubules at the leading edge, downstream of Rac1/Cdc42 signaling. nih.govwikipedia.org
CLIP-170 and EB1EB1 is required for the end-tracking of CLIP-170, which recognizes composite binding sites of EB1 and tubulin. researchgate.net
CLIP-170 and DynactinCLIP-170 can recruit the dynactin complex to microtubule plus ends, which is important for linking microtubules to various cellular structures. nih.gov

Coordination of Actin and Microtubule Networks

Effective cell migration requires a tight coordination between the actin and microtubule cytoskeletons. While the actin network generates the protrusive forces at the leading edge, the microtubule network provides structural support, directs intracellular transport, and regulates signaling pathways that control cell polarity and adhesion. CLIP-170 is a critical molecular linker that facilitates this crosstalk.

Recent studies have demonstrated that CLIP-170 can directly bind to filamentous actin (F-actin) in addition to its well-established interaction with microtubules nih.govnih.gov. This direct binding is mediated by a region in CLIP-170 that overlaps with its microtubule-binding domain, and these two interactions are mutually exclusive nih.govnih.gov. This suggests a model where CLIP-170 can switch between binding actin filaments and microtubule ends, providing a direct physical link between the two cytoskeletal systems. This interaction is thought to be significant in the actin-rich cortex of the cell nih.govnih.gov.

Furthermore, CLIP-170 has been implicated in promoting actin polymerization through its association with formins nih.govnih.gov. By recruiting formins to specific locations, CLIP-170 can influence the local assembly of actin filaments, further integrating the dynamics of the two cytoskeletons. The coordination of actin and microtubules is a complex process involving a multitude of shared regulatory factors and feedback loops, and CLIP-170 is a central player in this intricate network molbiolcell.orgamolf.nl.

Specialized Cellular Functions

Beyond its general roles in cell polarity and migration, CLIP-170 is involved in highly specialized cellular processes that depend on precise microtubule organization and dynamics.

Spermatogenesis and Spermatid Manchette Formation

Spermatogenesis, the process of sperm cell development, involves dramatic changes in cell shape, particularly during the elongation of the spermatid nucleus. A key transient microtubule structure involved in this process is the spermatid manchette. CLIP-170 is essential for the proper formation and function of the manchette nih.govnih.gov.

Studies in mice have shown that a lack of CLIP-170 leads to subfertility in males, who produce sperm with abnormally shaped heads nih.govnih.gov. During spermiogenesis, CLIP-170 accumulates in the spermatid manchette and at the centrosome nih.govnih.gov. Interestingly, as spermatogenesis progresses, CLIP-170 transitions from a dynamic plus-end tracking protein to a more stable, structural component of the manchette nih.govnih.gov. This suggests that CLIP-170 plays a structural role in shaping the sperm head by organizing the microtubules of the manchette nih.govnih.gov. Depletion of CLIP-170 and other dynein-related proteins results in defects in nuclear shaping bioscientifica.combioscientifica.com. The irregular arrangement of manchette microtubules in the absence of CLIP-170 suggests its involvement in forming cross-bridges between microtubules bioscientifica.com.

Phenotype in CLIP-170 Knockout MiceCellular DefectReference
Male subfertilityAbnormal sperm head morphology nih.govnih.gov
Defective nuclear shapingIrregular arrangement of manchette microtubules bioscientifica.com

Neuronal Development and Axonal Growth

The establishment of neuronal polarity, culminating in the formation of a single axon and multiple dendrites, is a fundamental process in the development of the nervous system. CLIP-170 is critically involved in this process by regulating microtubule dynamics within the growth cone, the motile structure at the tip of a developing axon.

CLIPs, including CLIP-170, are enriched in the axonal growth cone and are necessary for axon formation nih.govuni-muenchen.dejneurosci.org. They promote the protrusion of dynamic microtubules into the peripheral domain of the growth cone, a region rich in actin filaments nih.gov. By stabilizing microtubules in the growth cone, CLIPs enable the axon to extend and navigate its environment nih.govuni-muenchen.de. Interference with CLIP function inhibits axon development, leading to neurons with multiple, undifferentiated neurites nih.govuni-muenchen.de.

The regulation of microtubule and actin interactions in the growth cone is crucial for axonal growth. CLIP-170, in conjunction with proteins like IQGAP1, coordinates these two cytoskeletal systems to control growth cone dynamics nih.govjneurosci.orgnih.gov. This coordination is essential for the proper morphogenesis of both axons and dendrites jneurosci.orgnih.gov. While some studies suggest a less prominent role for CLIP-170 as a plus-end tracker (B12436777) in neurons compared to non-neuronal cells, it is clear that it plays a significant role in neuronal development through its interactions with both microtubules and the actin cytoskeleton researchgate.net.

Experimental ObservationEffect on Neuronal DevelopmentReference
Downregulation of CLIPsImpaired axon formation nih.govuni-muenchen.de
Overexpression of a dominant-negative CLIP-170Inhibition of axon development nih.govuni-muenchen.de
Knockdown of CLIP-170 and IQGAP1Altered dendritic arbor morphology jneurosci.orgnih.gov

Pathophysiological Implications of Aberrant Clip 170 Function Mechanistic Basis

Cellular Mechanisms in Oncogenesis

The role of CLIP-170 in cancer is multifaceted, with its dysregulation impacting several key cellular processes that contribute to tumor initiation and progression.

CLIP-170 plays a critical role in ensuring the fidelity of chromosome segregation during mitosis. It localizes to the kinetochores of chromosomes, particularly during the early stages of mitosis (prometaphase), where it facilitates the attachment of microtubules from the mitotic spindle to the chromosomes. nih.govnih.gov This interaction is vital for the proper alignment of chromosomes at the metaphase plate before their segregation into daughter cells. nih.gov

Key Roles of CLIP-170 in Mitosis and Consequences of its Dysfunction

Given its essential role in mitosis, aberrant CLIP-170 function can directly impact cell proliferation. By ensuring proper spindle formation and chromosome segregation, CLIP-170 facilitates the orderly progression through the M phase of the cell cycle. researchgate.net In some cancer contexts, elevated levels of CLIP-170 have been shown to promote cell proliferation. For instance, in renal cell carcinoma, higher CLIP-170 expression is associated with enhanced cell proliferation. nih.gov

Conversely, disruption of CLIP-170 function can trigger cell cycle checkpoints. The spindle assembly checkpoint (SAC) is a critical surveillance mechanism that prevents the onset of anaphase until all chromosomes are properly attached to the mitotic spindle. Defects in kinetochore-microtubule attachments caused by CLIP-170 dysfunction can lead to a prolonged activation of the SAC, resulting in a mitotic arrest. researchgate.net This can have different outcomes depending on the cellular context; while it can be a mechanism to prevent aneuploidy, prolonged arrest can also lead to cell death (apoptosis) or mitotic slippage, where cells exit mitosis without proper chromosome segregation, leading to polyploidy. In the context of cancer therapy, CLIP-170 has been shown to increase the ability of drugs like paclitaxel (B517696) to block cell cycle progression at mitosis. nih.gov

CLIP-170 is a key regulator of the microtubule cytoskeleton, which is essential for cell motility. researchgate.net Its role in promoting microtubule growth and stability at the leading edge of migrating cells is crucial for directional movement. researchgate.netnih.gov In several types of cancer, altered CLIP-170 expression has been linked to enhanced migratory and invasive capabilities. For example, in renal cell carcinoma, overexpression of CLIP-170 promotes cell migration and invasion. nih.gov Similarly, in breast cancer, the tension of CLIP-170 has been positively correlated with aggressiveness, promoting invasion and metastasis both in vitro and in vivo. nih.gov

Epithelial-mesenchymal transition (EMT) is a developmental program that is often co-opted by cancer cells to acquire migratory and invasive properties. youtube.comyoutube.com During EMT, epithelial cells lose their cell-cell junctions and apical-basal polarity, and gain a more migratory, mesenchymal phenotype. youtube.com CLIP-170 has been shown to play a role in this process. For instance, in papillary thyroid cancer, a decrease in CLIP-170 expression was found to enhance metastasis and EMT through the activation of the TGF-β signaling pathway. nih.gov In contrast, in renal cell carcinoma, elevated CLIP-170 expression appears to promote EMT-related changes. nih.gov This suggests that the role of CLIP-170 in EMT may be context-dependent.

CLIP-170 has emerged as a significant modulator of the cellular response to certain chemotherapeutic agents, particularly microtubule-targeting drugs like paclitaxel. The expression levels of CLIP-170 can correlate with the sensitivity of cancer cells to paclitaxel. In breast cancer, higher CLIP-170 expression is associated with increased sensitivity to paclitaxel-containing chemotherapy. nih.gov Mechanistically, CLIP-170 appears to enhance the ability of paclitaxel to promote microtubule assembly and stability, thereby augmenting the drug's cytotoxic effects by inducing mitotic arrest and apoptosis. nih.govnih.gov

Conversely, a specific splice variant of CLIP-170, known as CLIP-170S, has been identified as a key mediator of taxane (B156437) resistance. nih.govnih.gov This shorter isoform lacks a domain necessary for its typical localization at the microtubule plus-ends and instead binds along the microtubule lattice. nih.govaacrjournals.org This aberrant binding is thought to impair the access of taxane drugs to their binding sites within the microtubule lumen, thereby conferring resistance. nih.govaacrjournals.org Interestingly, the tyrosine kinase inhibitor imatinib (B729) has been shown to selectively deplete CLIP-170S, suggesting a potential therapeutic strategy to overcome this form of chemoresistance. aacrjournals.orgcornell.edu

CLIP-170 Variants and Paclitaxel Sensitivity

The expression and function of CLIP-170 are frequently altered in various human cancers, and these alterations often correlate with disease progression and patient prognosis.

Breast Cancer: CLIP-170 is closely associated with breast cancer invasion and migration. nih.gov As mentioned earlier, its expression levels can predict the pathological response to paclitaxel-based chemotherapy. nih.gov Furthermore, the mechanical tension of CLIP-170 at the leading edge of migrating breast cancer cells has been shown to confer directionality and aggressiveness, promoting invasion and metastasis. nih.gov

Papillary Thyroid Cancer (PTC): In contrast to RCC, CLIP-170 expression is decreased in PTC compared to normal thyroid tissue. nih.gov This downregulation is associated with enhanced metastatic potential and EMT, mediated through the TGF-β pathway. nih.gov

Gastric Cancer: The CLIP-170S variant, which confers taxane resistance, has been found to be prevalent in gastric cancer patient tumors. aacrjournals.org

Cellular Basis of Neurodevelopmental Disorders

The critical role of CLIP-170 in regulating microtubule dynamics extends to the proper development and function of the nervous system. Microtubules are fundamental for neuronal migration, axon guidance, and dendritic branching, all of which are essential processes in brain development.

Defects in the CLIP1 gene, which encodes CLIP-170, have been identified as a cause of autosomal recessive intellectual disability. nih.govnih.gov Studies on individuals with this condition have revealed nonsense mutations in CLIP1 that lead to the absence of the CLIP-170 protein. nih.govnih.gov This loss of function disrupts the normal regulation of the microtubule cytoskeleton, which is crucial for the microtubule-mediated transport of molecules and organelles along the lengthy axons and dendrites of neurons. nih.gov

Furthermore, CLIP-170 interacts with other proteins that are themselves implicated in neurodevelopmental disorders. For example, CLIP-170 binds to LIS1 (PAFAH1B1), a protein that, when mutated, causes type I lissencephaly, a severe brain malformation characterized by a smooth cerebral surface. nih.gov LIS1 is a regulator of the dynein motor protein and is important for the correct migration of neurons during cortical development. nih.gov The interaction between CLIP-170 and LIS1 underscores the importance of a coordinated network of microtubule-associated proteins in brain development and suggests that disruption of this network can lead to severe neurological deficits.

Role in Brain Development and Neuronal Morphogenesis

CLIP-170 plays a fundamental role in the development and shaping of neurons by regulating the dynamics of the microtubule cytoskeleton. As a prominent +TIP, it accumulates at the growing plus-ends of microtubules, where it influences their stability and growth, processes that are central to the formation of axons and dendrites. uni-muenchen.denih.gov

The establishment of neuronal polarity—the differentiation of a single axon and multiple dendrites from immature neurites—is a critical step in brain development. Research has shown that CLIPs, including CLIP-170, are both necessary and sufficient for axon formation. uni-muenchen.denih.gov These proteins are enriched in the axonal growth cone, where they stabilize microtubules, enabling them to protrude into the actin-rich periphery and drive axon elongation. nih.gov Conversely, inhibiting the function of CLIPs impairs axon formation, resulting in less stable microtubules that fail to properly extend into the growth cone. uni-muenchen.de Furthermore, overexpression of the microtubule-binding domain of CLIP-170 is sufficient to induce the formation of supernumerary axons, highlighting its potent role in this process. nih.gov

CLIP-170 is also crucial for the proper development of dendritic arbors, the primary signal-receiving structures of neurons. nih.gov The complexity and shape of these arbors are determined by the coordinated action of the microtubule and actin cytoskeletons. nih.govnih.gov Studies have demonstrated that CLIP-170, in cooperation with the actin-binding protein IQGAP1, regulates dendrite morphology. nih.gov Depletion of CLIP-170 in cultured hippocampal neurons leads to a simplification of the dendritic arbor, with fewer branches. nih.govresearchgate.net This function is linked to signaling pathways, such as the PI3K-mTOR pathway, which are known to control dendritic growth. nih.govnih.gov By mediating the crosstalk between dynamic microtubules and the actin cytoskeleton, CLIP-170 ensures the proper architectural development of neurons.

Involvement in Immune Response Pathways

Regulation of TLR Signaling and Pro-inflammatory Responses

Beyond its role in cytoskeletal dynamics, CLIP-170 has been identified as a key regulator in innate immune signaling, specifically acting as an intrinsic negative regulator of the Toll-like receptor 4 (TLR4) pathway. nih.govnih.gov The TLR4 signaling cascade is essential for recognizing pathogens, such as gram-negative bacteria, and initiating a pro-inflammatory response. However, this response must be tightly controlled to prevent excessive inflammation and tissue damage. nih.gov

CLIP-170 exerts its regulatory function by directly targeting the Toll/interleukin-1 receptor (TIR) domain-containing adapter protein (TIRAP), also known as Mal. nih.govnih.gov TIRAP is a critical adaptor protein required for the MyD88-dependent signaling pathway downstream of TLR4 activation by lipopolysaccharide (LPS). cusabio.com Research has shown that CLIP-170 interacts with TIRAP and promotes its ubiquitination and subsequent proteasomal degradation. nih.govnih.gov By targeting TIRAP for destruction, CLIP-170 effectively dampens the TLR4 signal, thereby suppressing the activation of downstream transcription factors like NF-κB and the subsequent expression of pro-inflammatory cytokines. nih.govnih.gov

Experimental evidence from studies using mouse macrophages supports this regulatory role. Overexpression of CLIP-170 was found to suppress the LPS-induced production of key pro-inflammatory cytokines, including Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). nih.gov Conversely, silencing the expression of endogenous CLIP-170 potentiated the inflammatory response, leading to higher levels of these cytokines following LPS stimulation. nih.gov This demonstrates that CLIP-170 is a crucial component in maintaining cellular homeostasis by providing a negative feedback loop on TLR4-mediated pro-inflammatory responses. nih.gov

ConditionEffect on CLIP-170 FunctionConsequence for TLR4 SignalingPro-inflammatory Cytokine Levels (IL-6, TNF-α)
Overexpression of CLIP-170 Increased availability to bind TIRAP.Enhanced ubiquitination and degradation of TIRAP, leading to suppressed signaling.Decreased
Silencing of CLIP-170 Reduced availability to bind TIRAP.Reduced degradation of TIRAP, leading to potentiated signaling.Increased

Advanced Research Methodologies and Future Directions

In Vitro Reconstitution Systems for Microtubule Dynamics Studies

In vitro reconstitution systems are powerful tools for dissecting the biochemical and biophysical processes that govern microtubule dynamics, allowing researchers to study the function of individual proteins in a controlled environment. tandfonline.com These systems have been instrumental in characterizing the role of microtubule-associated proteins (MAPs) like CLIP-170. tandfonline.com CLIP-170 was the first MAP identified to accumulate at the growing plus-ends of microtubules, forming distinctive 'comet-like' structures. tandfonline.com

Reconstitution assays have revealed that, contrary to initial expectations, purified, full-length CLIP-170 does not efficiently track the ends of dynamic microtubules on its own. nih.gov Its characteristic plus-end tracking behavior in vivo is dependent on its interaction with other core +TIPs, most notably the end-binding (EB) proteins. nih.govresearchgate.net In vitro experiments using Xenopus laevis egg extracts, which more closely mimic the cytoplasmic environment, demonstrated that CLIP-170–GFP selectively accumulates at growing microtubule ends, but this localization is lost when EB proteins are depleted. nih.govresearchgate.net

These systems typically involve polymerizing purified tubulin in the presence of GTP and the specific proteins of interest, with microtubule dynamics visualized using microscopy techniques. nih.govnih.gov Such approaches have shown that CLIP-170 preferentially binds to newly polymerized microtubules, suggesting its association is coupled to the process of tubulin assembly. nih.gov

Table 1: Key Components of an In Vitro Reconstitution Assay for Studying CLIP-170

ComponentFunctionCommon Source/Type
Tubulin The building block of microtubules. Often fluorescently labeled for visualization.Purified from bovine or porcine brain.
GTP (Guanosine triphosphate) Essential for tubulin polymerization and dynamic instability.Commercially available nucleotide.
CLIP-170 The protein of interest. Often a recombinant, fluorescently tagged version (e.g., CLIP-170-GFP).Bacterially expressed or purified from eukaryotic systems.
EB1 (End-binding protein 1) A core +TIP required for the recruitment of CLIP-170 to microtubule plus-ends.Recombinant protein.
Microscopy System For visualizing microtubule dynamics in real-time.Total Internal Reflection Fluorescence (TIRF) Microscopy.
Buffer System Maintains appropriate pH, ionic strength, and contains oxygen scavengers to prevent photobleaching.e.g., BRB80 buffer with salts, ATP, and an oxygen scavenger system.

High-Resolution Live Cell Imaging Techniques (e.g., TIRF Microscopy)

High-resolution live-cell imaging has been crucial for understanding the dynamic behavior of CLIP-170 in its native cellular context. Total Internal Reflection Fluorescence (TIRF) microscopy is a particularly well-suited technique for these studies. researchgate.net It selectively illuminates a thin section of the cell near the coverslip, reducing background fluorescence and enabling high-contrast imaging of proteins and structures at the cell cortex, such as the ends of microtubules. nih.govresearchgate.net

Using TIRF microscopy, researchers can visualize fluorescently tagged CLIP-170 (e.g., CLIP-170-GFP) and observe its real-time accumulation at and dissociation from the tips of growing microtubules. nih.govresearchgate.net These experiments have confirmed findings from in vitro reconstitution systems, showing that in cellular extracts, CLIP-170's ability to track plus-ends is dependent on the presence of EB proteins. nih.govresearchgate.net Time-lapse TIRF imaging allows for the creation of kymographs (space-time plots), which provide quantitative data on the speed of microtubule growth and the duration of CLIP-170 association with the microtubule tip. nih.govresearchgate.net

Biochemical and Biophysical Approaches for Protein Interaction and Conformational Analysis

A variety of biochemical and biophysical techniques have been employed to quantify the interactions of CLIP-170 and to analyze its structure. These methods have provided strong evidence that CLIP-170's activity is regulated by significant conformational changes. nih.gov

Protein Interaction Analysis:

Cosedimentation Assays: This classic technique has been used to measure the binding of CLIP-170 to microtubule polymers. nih.govmolbiolcell.org By incubating CLIP-170 with pre-formed microtubules and then pelleting the microtubules by centrifugation, the amount of bound protein can be quantified. These assays have shown that CLIP-170 can distinguish between microtubules that mimic the GTP-cap at the growing end and the older GDP-lattice. nih.govmolbiolcell.org

Surface Plasmon Resonance (SPR): SPR provides quantitative, real-time data on binding kinetics and affinity. This technique was used to measure the interaction between CLIP-170 fragments and tubulin dimers, revealing a very tight affinity. nih.gov

Fluorescence Anisotropy: This method is also used to study the binding of CLIP-170 to both tubulin and microtubules. nih.gov

Table 2: Binding Affinities of CLIP-170 N-terminal Fragments

Interacting PartnerTechniqueMeasured Affinity (Kd)Reference
Tubulin DimerSurface Plasmon Resonance (SPR)~0.033 - 0.037 µM nih.gov
GMPCPP-Microtubules (GTP-like)Cosedimentation Assay~0.15 µM nih.gov
Taxol-Microtubules (GDP-like)Cosedimentation Assay~0.35 µM nih.gov

Conformational Analysis: Evidence suggests that CLIP-170 exists in both a folded, "closed" (inactive) state and an extended, "open" (active) state. nih.gov This switch is thought to be mediated by an intramolecular interaction between the N-terminal and C-terminal domains of the protein. nih.govnih.govrupress.org

Scanning Force Microscopy and Fluorescence Resonance Energy Transfer (FRET): These biophysical techniques have provided direct evidence for the head-to-tail intramolecular interaction of CLIP-170. nih.govrupress.orgresearchgate.net

Yeast Two-Hybrid and Pull-Down Assays: These biochemical methods have demonstrated that the N-terminal part of CLIP-170 can associate with its own C-terminus. nih.gov This interaction is proposed to interfere with the binding of CLIP-170 to microtubules, thereby regulating its activity. nih.govnih.govrupress.org A truncated variant of CLIP-170 found in taxane-resistant cancer cells is hypothesized to be constitutively in an "open" conformation, leading to its aberrant localization along the microtubule lattice. aacrjournals.org

Genetic Manipulation Models (e.g., CRISPR-based knockouts/knock-ins, RNA interference)

Genetic manipulation models are indispensable for determining the physiological function of CLIP-170. By specifically removing or altering the protein in cells or organisms, researchers can observe the resulting consequences.

RNA Interference (RNAi): RNAi is a biological process that suppresses gene expression in a sequence-specific manner. wikipedia.orgnih.gov Researchers have used small interfering RNAs (siRNAs) to "knock down" the expression of CLIP-170 in cultured cells. nih.govnih.govrupress.orgsemanticscholar.org These studies have been pivotal in demonstrating the role of CLIP-170 in recruiting the dynactin (B1176013) complex to microtubule plus-ends. nih.govnih.govrupress.orgsemanticscholar.org Down-regulation of CLIP-170 via RNAi results in a significant reduction in the accumulation of dynactin at microtubule tips. nih.govnih.govrupress.org

CRISPR-based knockouts/knock-ins: The CRISPR/Cas9 system allows for precise and permanent modification of the genome. zeclinics.comhorizondiscovery.com This technology can be used to create complete "knockouts" of the CLIP1 gene by introducing frameshift mutations that lead to a non-functional protein. zeclinics.comscbt.com Unlike RNAi, which often results in incomplete knockdown, CRISPR knockouts provide a clearer picture of the protein's essential functions. Furthermore, CRISPR technology enables the creation of "knock-in" models, where the endogenous CLIP1 gene is replaced with a modified version (e.g., one that codes for a fluorescently tagged or mutated protein), allowing for the study of specific domains or post-translational modification sites in a native expression context. zeclinics.comozgene.com

Table 3: Comparison of RNAi and CRISPR for Studying CLIP-170 Function

FeatureRNA Interference (RNAi)CRISPR/Cas9
Mechanism Post-transcriptional silencing of mRNA. nih.govDNA-level gene editing (double-strand break and repair). ozgene.com
Effect Transient or stable "knockdown" of protein expression.Permanent gene "knockout" or "knock-in". zeclinics.com
Efficiency Variable, often incomplete reduction of protein.Can achieve complete loss of protein function.
Off-Target Effects Can occur due to partial sequence homology.Can occur, but can be minimized with careful guide RNA design.
Applications Rapid screening of gene function.Generating stable cell lines/organisms with permanent genetic changes, studying specific mutations. horizondiscovery.com

Proteomics and Interactomics for Novel Binding Partner Identification

CLIP-170 functions as part of a larger network of proteins at the microtubule plus-end. Proteomics and interactomics approaches are key to identifying new binding partners and understanding the composition and regulation of this network.

Early studies identified critical binding partners such as the dynactin subunit p150Glued and LIS1 through biochemical methods. nih.govnih.gov More recent and systematic approaches leverage mass spectrometry to identify interaction partners on a larger scale.

Chemical Cross-linking Mass Spectrometry (CXMS): This technique can identify both direct and indirect protein interaction partners. By covalently linking nearby proteins in a cellular extract before purification and analysis by mass spectrometry, researchers can map the interaction surfaces between proteins. CXMS was used to demonstrate that CLIP-170 binds to both α- and β-tubulin at multiple sites, not just the C-terminal tails as previously thought. nih.govnih.gov

Affinity Purification-Mass Spectrometry (AP-MS): In this method, tagged CLIP-170 is expressed in cells, and the protein, along with its bound partners, is purified and identified by mass spectrometry. This approach is powerful for discovering novel components of the CLIP-170 interactome.

Quantitative Interactomics: This emerging field combines protein cross-linking with quantitative mass spectrometry to provide a system-level view of how protein interaction networks change under different cellular conditions. figshare.com This could be applied to understand how the CLIP-170 interactome is remodeled during different phases of the cell cycle or in response to cellular signals.

Recent studies have also identified unexpected binding partners, such as filamentous actin (F-actin), suggesting CLIP-170 may play a more direct role in coordinating the actin and microtubule cytoskeletons. biorxiv.orgbiorxiv.orgresearchgate.net

Computational Modeling of Microtubule-CLIP-170 Interactions

While experimental approaches provide essential data, computational modeling and simulation offer a complementary means to investigate the dynamic interactions between CLIP-170 and microtubules. Although specific computational models for CLIP-170 are not extensively detailed in the current literature, the potential for this methodology is significant.

Molecular dynamics (MD) simulations could be used to model the conformational changes in CLIP-170, such as the switch between its open and closed states. By simulating the protein's structure at an atomic level, researchers could predict how phosphorylation or other modifications might influence its conformation and subsequent binding to microtubules or other partners. Furthermore, larger-scale simulations could model the collective behavior of multiple +TIPs at the growing microtubule end, providing insights into the emergent properties of the +TIP network that are difficult to capture experimentally. These models, when integrated with experimental data from biophysical and imaging studies, can help generate and test new hypotheses about the mechanisms governing microtubule plus-end dynamics.

Unexplored Regulatory Mechanisms and Post-Translational Modifications

Despite significant progress, many aspects of CLIP-170 regulation remain to be discovered. Future research will likely focus on identifying and characterizing novel regulatory mechanisms and the full spectrum of post-translational modifications (PTMs) that fine-tune its function.

Post-Translational Modifications of CLIP-170: Phosphorylation has been proposed as a key mechanism for controlling the switch between the active and inactive conformations of CLIP-170. nih.gov However, the specific kinases and phosphatases involved, and the precise phosphorylation sites and their functional consequences, are not fully understood. Other PTMs, such as ubiquitination, acetylation, or glycosylation, could also play critical roles in regulating CLIP-170's localization, stability, and interactions, but these remain largely unexplored. wikipedia.org

Regulation by the Tubulin Code: The dynamic properties and functions of microtubules are regulated by a "tubulin code" of different tubulin isotypes and PTMs on the tubulin subunits themselves. nih.gov For example, the detyrosination of α-tubulin's C-terminal tail is known to inhibit the binding of CAP-Gly domain proteins like CLIP-170. nih.govfrontiersin.org How other tubulin modifications, such as acetylation or glutamylation, affect the recruitment and activity of CLIP-170 is an active area of investigation. nih.gov Understanding how the tubulin code is "read" by CLIP-170 and other +TIPs is a key future direction.

Crosstalk with Other Cytoskeletal Elements: The recent discovery of a direct interaction between CLIP-170 and F-actin opens up new avenues of research into its role as a potential integrator of the microtubule and actin cytoskeletons. biorxiv.orgbiorxiv.orgbiorxiv.org The mechanisms that regulate this interaction and its functional significance for processes like cell migration and morphogenesis are yet to be fully elucidated.

Dissecting Tissue-Specific Roles and Isoform Functionality

Cytoplasmic Linker Protein 170 (CLIP-170) exhibits a range of functions that are tailored to the specific needs of different cell types, a diversity driven by both differential expression and post-translational modifications that create functional isoforms. In neurons, CLIP-170 is integral to dynein-mediated transport, where its C-terminal motif recruits the p150GLUED subunit of dynactin to initiate the movement of cargo along microtubules. rupress.org This role is distinct from its function in non-neuronal cells, where it facilitates the transport of endocytic vesicles. rupress.org

A highly specialized, non-canonical role for CLIP-170 has been identified in immune cells. In mouse macrophages, CLIP-170 acts as an intrinsic negative regulator of Toll-like receptor 4 (TLR4) signaling. nih.gov It interacts with the TLR adaptor protein TIRAP, inducing its ubiquitination and subsequent degradation, which in turn suppresses the lipopolysaccharide (LPS)-induced expression of pro-inflammatory cytokines like IL-6 and TNF-α. nih.gov This discovery highlights a previously unrecognized function for CLIP-170 outside of its classical role in cytoskeletal dynamics, suggesting it can modulate inflammatory responses in a tissue-specific context.

The functionality of CLIP-170 is also dynamically regulated by post-translational modifications, creating functionally distinct isoforms in response to cellular signals. For instance, under conditions of cellular stress, c-Jun N-terminal kinase (JNK) phosphorylates the N-terminal head domain of CLIP-170. rupress.org This specific phosphorylation event enhances the protein's ability to promote microtubule rescue, a process critical for repairing and stabilizing the microtubule network. rupress.org This mechanism demonstrates how the function of a single CLIP-170 protein can be acutely switched to address specific cellular challenges, effectively creating a stress-responsive isoform. During mitosis, CLIP-170 is recruited to kinetochores, where it plays a critical role in facilitating the attachment of chromosomes to the plus ends of microtubules. rupress.orgnih.gov

Cell/Tissue Type Specific Role of CLIP-170 Key Interacting Partners
Neurons Initiates dynein-mediated retrograde transport.p150GLUED (Dynactin)
Non-neuronal Cells Facilitates endocytic vesicle transport.p150GLUED (Dynactin)
Macrophages Negatively regulates TLR4 signaling by promoting TIRAP degradation.TIRAP
Mitotic Cells Facilitates chromosome-microtubule attachments at the kinetochore.p150GLUED, Dynein/Dynactin
Stressed Cells Promotes microtubule rescue upon phosphorylation.JNK (Kinase)

Elucidating Complex Interdependencies within Cytoskeletal Networks

CLIP-170 is a canonical microtubule plus-end tracking protein (+TIP) that orchestrates complex interactions between microtubules, the actin cytoskeleton, and various motor proteins. rupress.orgnih.gov Its ability to localize to the growing ends of microtubules is not autonomous but is critically dependent on another core +TIP, End-binding protein 1 (EB1). nih.gov Research has shown that EB1 is both necessary and sufficient to recruit CLIP-170 to dynamic microtubule plus-ends, indicating a hierarchical relationship that forms the basis of the +TIP network. nih.govpnas.org The CLIP-170-EB1 complex exchanges rapidly at the microtubule tip, with a short dwell time that suggests a mechanism of rapid binding and dissociation rather than co-polymerization with tubulin. pnas.org

Beyond the microtubule network, CLIP-170 is a key mediator of actin-microtubule crosstalk. While it was previously thought to interact with actin indirectly, studies have demonstrated that CLIP-170 can bind directly to filamentous actin (F-actin). nih.govnd.edubiorxiv.org This interaction, though relatively weak, is significant in the actin-rich cell cortex. nih.govbiorxiv.org Crucially, the F-actin binding region on CLIP-170 overlaps with its microtubule-binding domain, and in vitro assays have confirmed that the two interactions are mutually exclusive. nih.govbiorxiv.org This competitive binding leads to a model where the direct interaction of CLIP-170 with F-actin in the cell periphery could sequester it away from microtubule ends, thereby reducing microtubule stability in these regions. nih.govbiorxiv.org

CLIP-170 also regulates the actin cytoskeleton through indirect mechanisms. It can form a complex with Rac1, Cdc42, and the scaffold protein IQGAP1 to connect microtubule ends to the cortical actin meshwork, a process vital for establishing cell polarity and directing cell migration. rupress.orgnih.govwikipedia.org Furthermore, CLIP-170 acts as a molecular linker, connecting microtubules to other cellular machinery. It plays a crucial role in the dynein/dynactin pathway by recruiting the motor complex to facilitate cargo loading and transport. rupress.orgresearchgate.net This function is regulated by adaptors such as LIS1, which mediates the interaction between CLIP-170 and the dynein/dynactin complex at sites like the kinetochore during mitosis to ensure proper chromosome segregation. nih.govresearchgate.net

Interacting Partner Type of Interaction Functional Consequence
EB1 (End-binding protein 1) Protein-ProteinEssential for recruiting CLIP-170 to growing microtubule plus-ends. nih.govpnas.org
Tubulin/Microtubules Direct BindingTracks growing microtubule ends to regulate their dynamics. nih.govmolbiolcell.org
F-actin (Filamentous Actin) Direct Binding (Mutually exclusive with microtubules)Mediates actin-microtubule crosstalk; may regulate microtubule stability at the cell cortex. nih.govnd.edubiorxiv.org
Dynein/Dynactin Complex Protein-Protein (Direct and via adaptors)Links cargo (e.g., vesicles, kinetochores) to the microtubule network for transport. rupress.orgnih.govresearchgate.net
IQGAP1 Protein-ProteinConnects microtubule plus-ends to the cortical actin cytoskeleton to control cell polarity. rupress.orgnih.gov
LIS1 Protein-Protein (Adaptor)Acts as a regulated adaptor between CLIP-170 and the dynein/dynactin complex. researchgate.net
Formins Protein-ProteinPromotes actin polymerization. nih.govbiorxiv.org
CLASP Protein-ProteinPartner protein that also promotes microtubule rescue. rupress.org

Q & A

What is the mechanistic role of CLIP-170 in microtubule dynamics?

Level: Basic
Answer: CLIP-170 stabilizes microtubules by binding to their growing plus-ends via two cytoskeleton-associated protein glycine-rich (CAP-Gly) domains. CAP-Gly-2 directly interacts with the acidic C-terminal tails of α-tubulin (EEXEEY/F motif), neutralizing negative charges to promote polymerization. Structural studies reveal that CLIP-170’s zinc knuckle domains autoinhibit tubulin binding until displaced, enabling copolymerization with tubulin . Key experimental approaches include:

  • Crystallography/NMR to map CLIP-170-tubulin binding interfaces.
  • Live-cell imaging with fluorescently tagged CLIP-170 fragments to observe plus-end tracking.
  • In vitro tubulin polymerization assays to quantify nucleation activity of CLIP-170 domains .

How do CLIP-170 and HDAC6 cooperatively regulate pancreatic cancer cell migration?

Level: Advanced
Answer: CLIP-170 and HDAC6 form a complex that enhances microtubule-dependent cell polarization and migration in pancreatic cancer. HDAC6’s catalytic activity (not CLIP-170 acetylation) is critical, as shown by rescue experiments where HDAC6 siRNA-induced migration defects are reversed by wild-type HDAC6 but not catalytically inactive mutants. CLIP-170 acts as a scaffold, facilitating HDAC6’s interaction with microtubules and endocytic vesicles . Methodologies include:

  • siRNA knockdown/overexpression paired with Transwell migration and scratch wound assays .
  • Co-immunoprecipitation to confirm HDAC6-CLIP-170 interaction.
  • Pharmacological inhibition (e.g., Tubacin for HDAC6) to dissect catalytic vs. structural roles .

What experimental strategies resolve contradictions in CLIP-170’s role in cell proliferation vs. migration?

Level: Advanced
Answer: While HDAC6 knockdown impairs migration but not proliferation in pancreatic cancer cells, CLIP-170’s role is context-dependent. To address contradictions:

  • Use cell-type-specific models : CLIP-170 may regulate proliferation in other cancers via distinct partners (e.g., TIRAP in TLR4 signaling) .
  • Employ time-lapse microscopy to correlate CLIP-170 dynamics with cell-cycle phases.
  • Perform phospho-proteomics to identify post-translational modifications (e.g., Cdc2-mediated phosphorylation) that alter CLIP-170 function .

How can researchers assess CLIP-170’s post-translational modifications in signaling pathways?

Level: Advanced
Answer: CLIP-170’s activity is modulated by phosphorylation (e.g., AMPK, Cdc2) and ubiquitination. Key methods:

  • Phospho-specific antibodies to detect phosphorylation at Serine-rich regions .
  • Ubiquitination assays (e.g., TIRAP degradation studies) using proteasome inhibitors (MG-132) and ubiquitin pulldowns .
  • Mutagenesis (e.g., phospho-null or phospho-mimetic mutants) to test functional impacts .

What methodologies confirm CLIP-170’s interaction with TLR4 signaling components?

Level: Advanced
Answer: CLIP-170 negatively regulates TLR4 by inducing TIRAP ubiquitination. Approaches include:

  • Co-immunoprecipitation in macrophages to identify CLIP-170-TIRAP complexes.
  • LPS challenge assays with CLIP-170 siRNA to measure cytokine production (ELISA for TNF-α/IL-6).
  • In vivo silencing in mouse models using CLIP-170-specific siRNAs to validate proinflammatory responses .

How is CLIP-170’s intracellular localization studied in live cells?

Level: Basic
Answer: Fluorescent tagging (e.g., GFP-CLIP-170) combined with:

  • Super-resolution microscopy to track plus-end dynamics in migrating cells.
  • Pharmacological perturbations (e.g., nocodazole for microtubule depolymerization) .
  • FRAP (Fluorescence Recovery After Photobleaching) to quantify turnover rates at microtubule tips .

What controls are essential when studying CLIP-170’s role in microtubule-vesicle interactions?

Level: Advanced
Answer: Critical controls include:

  • Dominant-negative CLIP-170 mutants (e.g., lacking CAP-Gly domains) to disrupt endocytic vesicle trafficking .
  • Dual siRNA knockdown (e.g., CLIP-170 + EB1) to test redundancy among +TIPs.
  • Live imaging with endocytic markers (e.g., Rab5/Rab7) to correlate CLIP-170 localization with vesicle transport .

How does CLIP-170 contribute to viral infection mechanisms (e.g., HIV)?

Level: Advanced
Answer: CLIP-170 facilitates HIV entry by linking viral capsids to microtubules. Key methods:

  • Super-resolution microscopy of fluorescently tagged HIV particles in CLIP-170-depleted cells.
  • Co-sedimentation assays to test CLIP-170-HIV capsid binding .

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